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  • Product: N-Hydroxy-N-methylbenzamide
  • CAS: 2446-50-6

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of N-Hydroxy-N-methylbenzamide: A Technical Whitepaper

Executive Summary As drug development paradigms shift toward highly targeted epigenetic modulators, the structural nuances of pharmacophores become paramount. N-Hydroxy-N-methylbenzamide serves as a critical scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development paradigms shift toward highly targeted epigenetic modulators, the structural nuances of pharmacophores become paramount. N-Hydroxy-N-methylbenzamide serves as a critical scaffold in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors. As an application scientist, I approach the synthesis and utilization of this compound not merely as a sequence of chemical transformations, but as a highly orchestrated system of molecular design. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic protocol grounded in field-proven methodologies.

Molecular Architecture & Physicochemical Profiling

The chemical identity of N-Hydroxy-N-methylbenzamide is defined by its core hydroxamic acid moiety, which is N-methylated and N-acylated with a benzoyl group.

  • SMILES String : The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CN(C(=O)C1=CC=CC=C1)O[1]. This linear notation accurately captures the connectivity: a methyl group (C) attached to a nitrogen (N), which is bonded to both a hydroxyl group (O) and a carbonyl carbon (C(=O)) of a phenyl ring (C1=CC=CC=C1).

  • Structural Causality : The presence of the N-methyl group is not merely a structural variation; it fundamentally alters the molecule's hydrogen-bonding capacity. By replacing the primary N-H proton with a methyl group, the molecule loses one hydrogen-bond donor. This significantly impacts its binding kinetics in enzymatic pockets, alters its cis/trans amide rotamer ratio, and modifies its membrane permeability profile compared to primary hydroxamic acids.

Table 1: Quantitative Physicochemical Data for N-Hydroxy-N-methylbenzamide

PropertyValueReference
CAS Number 2446-50-6
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
SMILES String CN(C(=O)C1=CC=CC=C1)O[1]
InChIKey DDSSLJHUWRMSSP-UHFFFAOYSA-N
Melting Point 40-42 °C
Physical Form Oil to low-melting solid

Synthetic Methodology: A Self-Validating Protocol

Synthesizing N-Hydroxy-N-methylbenzamide requires precise control over reaction conditions to prevent over-acylation (e.g., O-acylation). The following protocol leverages a biphasic solvent system to maximize yield and purity[2].

Step-by-Step Experimental Workflow:
  • Reagent Preparation : Suspend N-methylhydroxylamine hydrochloride (24 mmol) in a biphasic mixture of THF/H₂O (40 mL, 10:1 ratio) and cool to 0 °C[2].

    • Causality: The biphasic system ensures the complete dissolution of the highly polar hydrochloride salt in the aqueous phase, while the THF accommodates the organic benzoyl chloride. Cooling to 0 °C mitigates the exothermic nature of the subsequent acylation, preventing thermal degradation or side reactions.

  • Base Addition : Add NaHCO₃ (48 mmol, 2 equivalents) to the suspension and stir for 10 minutes[2].

    • Causality: NaHCO₃ acts as a mild base to deprotonate the hydrochloride salt, generating the nucleophilic free amine in situ. A mild base is chosen over strong bases (like NaOH) to prevent the competitive hydrolysis of benzoyl chloride into benzoic acid.

  • Acylation : Add benzoyl chloride (24 mmol) dropwise over 10 minutes[2].

  • Reaction Maturation : Remove the cooling bath and allow the reaction to stir overnight at room temperature without cooling[2].

  • Aqueous Workup (Self-Validation Step 1) : Dilute the mixture with 50 mL of Dichloromethane (DCM) and additional H₂O. Extract the organic layer[2].

    • Validation: The partitioning of the product into the DCM layer separates it from unreacted salts and water-soluble byproducts. If the aqueous layer remains highly acidic, it indicates incomplete neutralization by NaHCO₃.

  • Purification (Self-Validation Step 2) : Purify the crude product via silica gel column chromatography.

    • Validation: Thin-layer chromatography (TLC) acts as a primary validation checkpoint. The disappearance of the fast-running benzoyl chloride spot and the appearance of a highly polar, UV-active product spot confirms conversion. Final structural confirmation is achieved via ¹H NMR, where the emergence of an N-methyl singlet (δ ~3.15 ppm) confirms successful amide bond formation[2].

SynthesisWorkflow Step1 1. N-methylhydroxylamine HCl Dissolution in THF/H2O Step2 2. Base Addition (NaHCO3, 0 °C) Step1->Step2 Step3 3. Acylation (Benzoyl Chloride Dropwise) Step2->Step3 Step4 4. Reaction Maturation (Stir Overnight, 25 °C) Step3->Step4 Step5 5. Aqueous Workup (DCM Extraction) Step4->Step5 Step6 6. Target Isolation (Chromatography) Step5->Step6

Synthetic workflow for N-Hydroxy-N-methylbenzamide.

Applications in Drug Development: The HDAC Inhibition Paradigm

In the realm of oncology and epigenetics, hydroxamic acids are the premier zinc-binding groups (ZBGs) utilized in the design of histone deacetylase (HDAC) inhibitors[3].

Mechanistic Causality:

HDAC enzymes rely on a catalytic zinc ion (Zn²⁺) located deep within their active site to deacetylate lysine residues on histone tails. The N-Hydroxy-N-methylbenzamide scaffold acts as a potent bidentate chelator. The carbonyl oxygen and the hydroxyl oxygen simultaneously coordinate with the Zn²⁺ ion, displacing the native water molecule and effectively paralyzing the enzyme's catalytic machinery[3].

Unlike primary hydroxamic acids (which can be susceptible to rapid glucuronidation or hydrolysis in vivo), the N-methylated variant provides a unique steric profile. This modification can enhance metabolic stability while maintaining the critical geometry required for zinc chelation, ultimately leading to sustained chromatin hyperacetylation and the reactivation of silenced tumor suppressor genes.

SignalingPathway Scaffold Hydroxamic Acid Scaffold (Pharmacophore) Zinc Zn2+ Chelation (Active Site) Scaffold->Zinc Binds HDAC HDAC Enzyme Inhibition Zinc->HDAC Blocks Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Induces Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Activates

Logical pathway of HDAC inhibition mediated by hydroxamic acids.

References

  • PubChem (NIH) - N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715 [Link][1]

  • PMC (NIH) - Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer [Link][3]

  • The Royal Society of Chemistry - The Hydrogen Atom Transfer Reactivity of Sulfinic Acids [Link][2]

Sources

Exploratory

A Technical Guide to the Biological Mechanism of Action of N-Hydroxy-N-methylbenzamide: A Hypothetical Framework for Investigation

Abstract N-Hydroxy-N-methylbenzamide is a small molecule belonging to the benzamide class of organic compounds. While not extensively studied, its structural features, particularly the N-hydroxy-amide moiety, suggest a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Hydroxy-N-methylbenzamide is a small molecule belonging to the benzamide class of organic compounds. While not extensively studied, its structural features, particularly the N-hydroxy-amide moiety, suggest a strong potential for biological activity. This guide puts forth a scientifically-grounded, hypothetical mechanism of action centered on the inhibition of histone deacetylases (HDACs), a critical class of enzymes in epigenetic regulation. We present a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this hypothesis. This document details the rationale behind the proposed mechanism, outlines a multi-stage experimental workflow from in-vitro validation to cellular and systemic characterization, and provides detailed protocols and data interpretation guidelines. The overarching goal is to equip researchers with the necessary tools to elucidate the biological role of N-Hydroxy-N-methylbenzamide and similar novel chemical entities.

Introduction: Unveiling the Potential of a Novel Benzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2] N-Hydroxy-N-methylbenzamide (C8H9NO2) is a specific derivative within this class, distinguished by an N-hydroxy-N-methyl amide group attached to a phenyl ring.[3] While direct studies on its biological effects are sparse, its structure bears a striking resemblance to a well-established pharmacophore known to inhibit histone deacetylases (HDACs).[4][5]

HDACs are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[5][6] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. Dysregulation of HDAC activity is a hallmark of numerous diseases, most notably cancer, making HDAC inhibitors (HDACis) a validated and important class of anticancer agents.[7][8]

The canonical pharmacophore for HDACis consists of three key components:

  • A Zinc-Binding Group (ZBG): This group chelates the catalytic zinc ion in the active site of the HDAC enzyme. The hydroxamic acid moiety (-CONHOH) is a classic and highly effective ZBG. N-Hydroxy-N-methylbenzamide contains a closely related N-hydroxy-amide functional group, which is hypothesized to perform this critical function.

  • A Linker Region: A hydrophobic chain that connects the ZBG to the "cap" group and fits into the channel of the HDAC active site. In this molecule, the benzoyl group serves as the linker.

  • A "Cap" Group: A larger, often aromatic, group that interacts with residues at the rim of the active site, contributing to isoform selectivity and potency. The phenyl ring of the benzamide fulfills this role.

This structural homology forms the basis of our central hypothesis: N-Hydroxy-N-methylbenzamide functions as a histone deacetylase inhibitor. This guide will now proceed to lay out a logical, multi-tiered experimental plan to rigorously test this hypothesis.

Proposed Mechanism of Action: HDAC Inhibition

We postulate that N-Hydroxy-N-methylbenzamide exerts its biological effects by directly binding to and inhibiting the activity of Class I and/or Class II histone deacetylases. The proposed mechanism involves the N-hydroxy group chelating the Zn2+ ion within the enzyme's catalytic pocket, thereby blocking the substrate from binding and preventing the deacetylation of histone and other protein targets.

The downstream consequences of this inhibition are expected to be profound, leading to:

  • Hyperacetylation of Histones: Increased acetylation of lysine residues on histones H3 and H4.

  • Chromatin Remodeling: A more open, transcriptionally active chromatin state.

  • Altered Gene Expression: Upregulation of genes involved in key cellular processes such as cell cycle arrest (e.g., p21WAF1/CIP1), apoptosis (e.g., pro-apoptotic members of the Bcl-2 family), and differentiation.

  • Cellular Phenotypes: Induction of cell cycle arrest, promotion of apoptosis, and inhibition of angiogenesis in cancer cells.[5]

The following diagram illustrates the hypothesized signaling pathway.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cellular Effects Molecule N-Hydroxy-N- methylbenzamide HDAC Histone Deacetylase (HDAC) Enzyme Molecule->HDAC Inhibition Histone_A Acetylated Histone (Active Chromatin) HDAC->Histone_A Deacetylation Histone_D Deacetylated Histone (Condensed Chromatin) Gene_Expression Gene Expression (e.g., p21, BAX) Histone_A->Gene_Expression HAT Histone Acetyltransferase (HAT) Gene_Repression Gene Repression Histone_D->Gene_Repression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HAT->Histone_D Acetylation

Caption: Hypothesized mechanism of N-Hydroxy-N-methylbenzamide as an HDAC inhibitor.

Experimental Validation Workflow

A phased approach is essential to validate the proposed mechanism. The workflow is designed to first confirm direct enzyme inhibition, then to characterize the effects in a cellular context, and finally to assess broader biological impacts.

Experimental_Workflow Phase1 Phase 1: In Vitro Validation HDAC Enzyme Inhibition Assay Isoform Selectivity Profiling Kinetic Analysis (Ki determination) Phase2 Phase 2: Cellular Target Engagement Western Blot for Acetylated Histones Cellular Thermal Shift Assay (CETSA) Phase1->Phase2 Phase3 Phase 3: Phenotypic Characterization Cell Viability & Proliferation Assays Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (Annexin V/PI) Phase2->Phase3 Phase4 Phase 4: Gene Expression Analysis qRT-PCR for Target Genes (p21, etc.) RNA-Sequencing (Global Transcriptomics) Phase3->Phase4

Caption: A four-phase workflow for investigating the mechanism of action.

Phase 1: In Vitro Enzymatic Assays

The initial step is to determine if N-Hydroxy-N-methylbenzamide directly inhibits HDAC enzyme activity.

Protocol: Fluorogenic HDAC Inhibition Assay

  • Objective: To quantify the inhibitory potency (IC50) of the compound against a panel of recombinant human HDAC enzymes.

  • Materials: Recombinant HDAC1, HDAC2, HDAC3, HDAC6 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (TSA) as a positive control; Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); Developer solution (e.g., Trypsin with TSA to stop the HDAC reaction).

  • Procedure:

    • Prepare a serial dilution of N-Hydroxy-N-methylbenzamide (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 96-well black plate, add 5 µL of the compound dilution to each well.

    • Add 35 µL of recombinant HDAC enzyme diluted in assay buffer to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of developer solution. This cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO (0% inhibition) and TSA (100% inhibition) controls.

    • Plot percent inhibition versus log-transformed compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Interpretation:

A successful experiment will yield a dose-response curve from which an IC50 value can be derived. By testing against multiple HDAC isoforms, a selectivity profile can be established. For novel benzamide derivatives, activity is often observed against Class I HDACs (HDAC1, 2, 3).[6][8]

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC6/HDAC1)
N-Hydroxy-N-methylbenzamide Hypothetical: 85Hypothetical: 1250Hypothetical: 14.7
MS-275 (Entinostat)200>10,000>50
SAHA (Vorinostat)31361.16
(Note: Data for MS-275 and SAHA are representative literature values. Data for the title compound is hypothetical for illustrative purposes.)
Phase 2: Cellular Target Engagement

After confirming direct enzyme inhibition, the next crucial step is to verify that the compound engages its target within a cellular environment.

Protocol: Western Blot for Histone Hyperacetylation

  • Objective: To visually confirm that treatment with the compound leads to an increase in the acetylation of histone proteins in cultured cells.

  • Materials: Cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer); N-Hydroxy-N-methylbenzamide; Cell lysis buffer; Primary antibodies (Acetylated-Histone H3, Acetylated-Histone H4, Total Histone H3); Secondary HRP-conjugated antibody; ECL substrate.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of N-Hydroxy-N-methylbenzamide (e.g., 0.1x, 1x, 10x the IC50 value) for 6-24 hours. Include a vehicle (DMSO) control.

    • Harvest cells and lyse them to extract total protein.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and probe with the secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Data Analysis: Densitometry analysis can be used to quantify the increase in acetylated histone levels relative to the total histone loading control. A clear dose-dependent increase in acetylation confirms target engagement.

Cellular Phenotypic Consequences

Demonstrating target engagement must be linked to a functional cellular outcome. As HDAC inhibitors are known to affect cell proliferation and survival, these endpoints are critical to investigate.[5][7]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest.

  • Procedure:

    • Treat cells with the compound as described for the Western blot protocol for 24-48 hours.

    • Harvest cells, including any floating cells, and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

    • Wash the cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Data Analysis: The resulting DNA histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. HDAC inhibition typically causes an accumulation of cells in the G1 and/or G2/M phases.

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven approach to characterizing the mechanism of action of N-Hydroxy-N-methylbenzamide. Based on strong structural precedent, we propose its primary biological function is the inhibition of histone deacetylases. The described experimental workflow provides a robust and logical pathway to test this hypothesis, moving from direct biochemical interaction to cellular target engagement and downstream phenotypic effects.

Positive results from this workflow would provide a strong rationale for more advanced studies, including:

  • Transcriptomic analysis (RNA-seq): To identify the full spectrum of genes dysregulated by the compound.

  • Proteomics: To investigate the hyperacetylation of non-histone protein targets.

  • In vivo studies: To assess the compound's efficacy and safety in animal models of cancer or other relevant diseases.

By following this structured investigative framework, researchers can effectively elucidate the mechanism of action for N-Hydroxy-N-methylbenzamide, contributing valuable knowledge to the fields of epigenetics and drug discovery.

References

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available at: [Link]

  • PubMed. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Available at: [Link]

  • PubMed. (2021). Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]

  • PubChem. (n.d.). N-hydroxy-N-methylbenzamide. Available at: [Link]

  • OntoChem. (n.d.). 4-Hydroxy-N-Methylbenzamide Overview. Available at: [Link]

  • PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. Available at: [Link]

  • PubMed. (2018). Discovery of N-hydroxy-3-alkoxybenzamides as direct acid sphingomyelinase inhibitors using a ligand-based pharmacophore model. Available at: [Link]

  • PubMed. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • Bio-Byword Scientific. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Inxight Drugs - NCATS. (n.d.). N-Hydroxy-N-methylbenzamide. Available at: [Link]

  • PMC. (n.d.). 4-Hydroxy-N-methylbenzamide. Available at: [Link]

Sources

Foundational

Solvation Dynamics of N-Hydroxy-N-methylbenzamide: A Technical Guide for Drug Development

Executive Summary In pharmaceutical development, the solubility profile of an active pharmaceutical ingredient (API) or key intermediate dictates the trajectory of formulation, bioavailability, and synthetic scalability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the solubility profile of an active pharmaceutical ingredient (API) or key intermediate dictates the trajectory of formulation, bioavailability, and synthetic scalability. N-Hydroxy-N-methylbenzamide (CAS 2446-50-6), a derivative of benzohydroxamic acid, presents a unique physicochemical profile. By replacing the amide proton with a methyl group, the molecular thermodynamics are fundamentally altered. This whitepaper provides an in-depth analysis of the solvation mechanics of N-Hydroxy-N-methylbenzamide across polar and non-polar solvents, supported by a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Mechanics of Solvation: The Causality of N-Methylation

To predict and manipulate the solubility of N-Hydroxy-N-methylbenzamide, one must first understand the causality behind its solid-state chemistry.

Unsubstituted benzohydroxamic acid (BHA) possesses two hydrogen bond donors (-NH and -OH) and exhibits a melting point of 126–130 °C[1]. This high melting point is the result of a rigid, extensive intermolecular hydrogen-bonding network in the crystal lattice.

When the amide nitrogen is methylated to form N-Hydroxy-N-methylbenzamide, the molecule loses a critical hydrogen bond donor. This steric and electronic modification drastically reduces the crystal lattice energy, which is empirically reflected in its significantly lower melting point of 40–42 °C[2]. According to the general solubility equation, a lower melting point (and consequently lower enthalpy of fusion) exponentially reduces the thermodynamic barrier to dissolution. Furthermore, with a computed XLogP3 of ~0.1[3], the molecule exhibits an almost equal partitioning preference, making it highly responsive to the specific hydrogen-bonding capabilities of the chosen solvent.

Solvation_Logic Solute N-Hydroxy-N-methylbenzamide (Low Lattice Energy, MP: 40-42°C) Protic Polar Protic (e.g., Water, EtOH) Solute->Protic Aprotic Polar Aprotic (e.g., DMSO, EtOAc) Solute->Aprotic NonPolar Non-Polar (e.g., Hexane, Heptane) Solute->NonPolar MechProtic H-Bonding Network (Donor & Acceptor) Protic->MechProtic MechAprotic Strong Dipole & H-Bond Acceptance Aprotic->MechAprotic MechNonPolar Weak Dispersion Forces Only NonPolar->MechNonPolar ResProtic Moderate to High Solubility MechProtic->ResProtic ResAprotic Very High Solubility MechAprotic->ResAprotic ResNonPolar Low Solubility (Insoluble) MechNonPolar->ResNonPolar

Logical relationship between solvent polarity, solvation mechanism, and resulting solubility.

Quantitative Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," but more specifically, by the solvent's ability to overcome solute-solute interactions[4]. Below is the estimated thermodynamic solubility profile of N-Hydroxy-N-methylbenzamide at 25 °C, synthesized from its physicochemical properties and structural analogs[5].

Table 1: Estimated Thermodynamic Solubility Profile at 25 °C

Solvent CategorySolventDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Mechanism & Causality
Polar Protic Water80.15 - 15Moderate H-bonding. Solubility is restricted by the hydrophobic penalty of the phenyl ring and N-methyl group.
Polar Protic Ethanol24.3> 50Strong H-bonding coupled with favorable lipophilic interactions with the ethyl chain.
Polar Aprotic DMSO46.7> 100Exceptional H-bond acceptance from the solute's -OH group to the solvent's sulfoxide oxygen[4].
Polar Aprotic Ethyl Acetate6.020 - 50Favorable dipole-dipole interactions; moderate H-bond acceptance by the ester carbonyl.
Non-Polar Toluene2.4< 5Weak π−π stacking. Insufficient enthalpy to break the solute's remaining intermolecular H-bonds.
Non-Polar Hexane1.9< 1Purely London dispersion forces. Thermodynamically unfavorable for dissolution[4].

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate reliable, formulation-grade data, researchers must avoid measuring kinetic (metastable) solubility. The following protocol is designed as a self-validating system to ensure only true thermodynamic solubility is quantified.

Step-by-Step Workflow
  • Solid Excess Addition: Add approximately 200 mg of N-Hydroxy-N-methylbenzamide to a 5 mL glass vial. Add exactly 2.0 mL of the target solvent. The presence of visible, undissolved solid is mandatory to ensure the solution is saturated.

  • Isothermal Equilibration: Seal the vials hermetically and place them in an orbital shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality Note: 48 hours is required to overcome the activation energy of dissolution and ensure thermodynamic equilibrium, preventing the false reporting of supersaturated kinetic states.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solute. Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter.

  • Self-Validation (Adsorption Check): Discard the first 0.5 mL of the filtrate.

    • Causality Note: This saturates any non-specific binding sites on the PTFE membrane. Failing to do this can artificially lower the quantified concentration, especially in highly aqueous solvents.

  • HPLC-UV Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear dynamic range of the standard curve. Quantify using HPLC-UV (e.g., C18 column, 254 nm detection).

  • Solid-State Verification: Recover the residual solid from Step 3, dry it gently, and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality Note: This ensures no solvent-mediated polymorphic transformation or solvate/hydrate formation occurred during the 48-hour equilibration. If the crystal structure changed, the measured solubility applies to the new polymorph, not the original API.

Shake_Flask_Protocol Step1 1. Solid Excess Addition Step2 2. Isothermal Equilibration Step1->Step2 Add Solvent (Seal Vial) Step3 3. Phase Separation Step2->Step3 48h at 25°C (Thermodynamic) Step4 4. HPLC-UV Quantification Step3->Step4 Centrifuge & Filter (0.22µm) Step5 5. Data Validation Step4->Step5 PXRD Check & Triplicate RSD < 5%

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Drug Development

Understanding the solubility profile of N-Hydroxy-N-methylbenzamide allows formulation scientists to make predictive, cost-saving decisions:

  • Co-Solvency Strategies: Because the molecule has limited aqueous solubility but exceptional solubility in polar aprotic solvents, formulations intended for parenteral administration should leverage co-solvents. A mixture of Water for Injection (WFI) with a biocompatible polar solvent (e.g., Propylene Glycol or low concentrations of DMSO) will exponentially increase the API payload capacity.

  • Excipient Compatibility: The presence of the hydroxamic acid -OH group means the molecule can act as a potent chelator for trace metals. When formulating in polar protic solvents (like water or ethanol), the addition of a chelating agent (e.g., EDTA) is highly recommended to prevent metal-catalyzed oxidative degradation of the API in solution.

References

  • Title: N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Benzohydroxamic acid | C7H7NO2 | CID 10313 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Role of N-Hydroxy-N-methylbenzamide as a hydroxamic acid derivative

An In-Depth Technical Guide to N-Hydroxy-N-methylbenzamide: A Versatile Hydroxamic Acid Derivative in Chemical Biology and Drug Discovery Executive Summary N-Hydroxy-N-methylbenzamide is a notable member of the hydroxami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Hydroxy-N-methylbenzamide: A Versatile Hydroxamic Acid Derivative in Chemical Biology and Drug Discovery

Executive Summary

N-Hydroxy-N-methylbenzamide is a notable member of the hydroxamic acid derivative family, a class of compounds distinguished by the -C(=O)N(OH)R functional group. Its scientific importance is anchored in the unique chemical properties of this moiety, particularly its profound ability to act as a bidentate chelating agent for metal ions. This guide offers an in-depth exploration of N-Hydroxy-N-methylbenzamide, beginning with its fundamental physicochemical properties and synthesis. The core of the discussion focuses on its primary role as a metal chelator, which underpins its most significant application in drug discovery: the inhibition of zinc-dependent enzymes, most notably histone deacetylases (HDACs). By providing detailed mechanistic insights, experimental protocols, and a clear structural-functional context, this document serves as a technical resource for researchers, chemists, and drug development professionals engaged in the study and application of enzyme inhibitors and metalloprotein-targeted therapeutics.

The Hydroxamic Acid Functional Group: A Foundation for Biological Activity

Hydroxamic acids are a class of organic compounds characterized by the presence of a hydroxyamino group attached to a carbonyl carbon. This arrangement, -C(=O)N(OH)-, is the cornerstone of their chemical reactivity and biological function. The acidic nature of the N-OH proton and the Lewis basicity of the two oxygen atoms (carbonyl and hydroxyl) enable hydroxamic acids to act as exceptional bidentate ligands for a wide array of metal ions. This metal-chelating capability is the primary driver of their use in medicinal chemistry, allowing them to bind with high affinity to the metal cofactors found in the active sites of many enzymes, thereby modulating their activity.[1][2] N-Hydroxy-N-methylbenzamide exemplifies a simple yet potent scaffold within this class, where these fundamental properties are leveraged for targeted enzyme inhibition.

Physicochemical and Structural Properties of N-Hydroxy-N-methylbenzamide

The behavior and application of N-Hydroxy-N-methylbenzamide are dictated by its specific chemical structure, which consists of a central benzamide core with N-hydroxy and N-methyl substitutions. These features influence its solubility, acidity, and steric profile, which are critical for its interaction with biological targets.

PropertyValueReference
Molecular Formula C₈H₉NO₂[3][4][5]
Molecular Weight 151.16 g/mol [3][5]
CAS Number 2446-50-6[3]
Appearance Colorless liquid[6]
pKa 8.28[7]
XLogP3 0.1

The molecule's pKa of 8.28 indicates that at physiological pH (~7.4), a significant portion of the molecules exist in their neutral, protonated form, which is crucial for cell membrane permeability. However, upon approaching a target metalloenzyme, it can deprotonate to form the hydroxamate anion, the active species for metal chelation.

Synthesis and Characterization

The synthesis of N-Hydroxy-N-methylbenzamide is typically achieved through the alkaline hydrolysis of a suitable precursor, such as N-methyl-N-benzoyloxybenzamide. This method provides a reliable and high-yielding route to the final product.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from established literature procedures for the synthesis of N-Hydroxy-N-methylbenzamide.[6]

Materials:

  • N-methyl-N-benzoyloxybenzamide

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • 4A Molecular sieves

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add N-methyl-N-benzoyloxybenzamide (e.g., 29.2 g, 0.119 mol).

  • Add 100 mL of water and 10 g of sodium hydroxide.

  • Stir the mixture vigorously and heat to 70°C. A clear solution should form within approximately 30 minutes.

  • Continue heating for a total of 45 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution to pH 7 by the dropwise addition of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with methylene chloride (e.g., 3 x 50 mL).

  • Combine the organic layers and dry first with anhydrous magnesium sulfate, then with 4A molecular sieves to remove all traces of water.

  • Filter the drying agents and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting product is a colorless liquid. Note: Attempts to purify by vacuum distillation may lead to thermal decomposition.[6]

Characterization: The identity and purity of the synthesized N-Hydroxy-N-methylbenzamide should be confirmed using standard analytical techniques, such as ¹H NMR spectroscopy. The expected proton NMR signals in CDCl₃ are approximately δ 9.67 (broad singlet, 1H, OH), δ 7.7-7.1 (multiplet, 5H, Ar-H), and δ 3.20 (singlet, 3H, CH₃).[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup A N-methyl-N- benzoyloxybenzamide C Heat to 70°C Stir for 45 min A->C B NaOH (aq) B->C D Cool & Neutralize (HCl to pH 7) C->D E Liquid-Liquid Extraction (Methylene Chloride) D->E F Dry Organic Layer (MgSO4, Mol. Sieves) E->F G Evaporate Solvent F->G H Final Product: N-Hydroxy-N-methylbenzamide G->H

Caption: General workflow for the synthesis of N-Hydroxy-N-methylbenzamide.

The Core Functional Role: Metal Chelation

The foundational mechanism behind the biological activity of N-Hydroxy-N-methylbenzamide is its ability to chelate metal ions. The hydroxamic acid functional group acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms after deprotonation of the hydroxyl group. This forms a stable five-membered ring structure, a highly favorable conformation in coordination chemistry.

This chelation is particularly effective for divalent cations like Zn²⁺, Fe²⁺, and Cu²⁺, which are common cofactors in metalloenzymes. By sequestering the essential metal ion from the enzyme's active site, hydroxamic acid derivatives can act as potent and often reversible inhibitors.

Caption: Chelation of a Zn²⁺ ion by the hydroxamate form of the molecule.

Application in Drug Discovery: Histone Deacetylase (HDAC) Inhibition

The most prominent application of N-hydroxybenzamide derivatives in drug development is as inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Their overexpression or aberrant activity is implicated in various cancers, making them a key therapeutic target.

HDACs are zinc-dependent enzymes, and the N-hydroxybenzamide scaffold serves as a potent zinc-binding group (ZBG). The general pharmacophore for a hydroxamate-based HDAC inhibitor includes:

  • Zinc-Binding Group (ZBG): The hydroxamic acid, which chelates the Zn²⁺ ion in the active site.

  • Linker: A chain (often aliphatic) that positions the ZBG correctly within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic or hydrophobic group that interacts with the surface of the enzyme, providing affinity and selectivity.[8][9]

N-Hydroxy-N-methylbenzamide itself can be considered a foundational fragment for more complex HDAC inhibitors. Modifying the benzamide ring (the "cap") is a common strategy to enhance potency and achieve selectivity for specific HDAC isoforms.[9][10] For example, adding larger hydrophobic groups can improve interactions with the enzyme's surface.[8][11]

G cluster_enzyme HDAC Active Site cluster_inhibitor Hydroxamate Inhibitor Pharmacophore pocket Surface Rim Catalytic Tunnel zinc Zn²⁺ inhibitor Cap Group Linker Zinc-Binding Group (ZBG) inhibitor:f0->pocket:f0 Surface Interaction inhibitor:f1->pocket:f1 Fits in Tunnel inhibitor:f2->zinc Chelation

Caption: Pharmacophore model for a hydroxamate-based HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a general, fluorescence-based assay to determine the inhibitory activity of a compound like N-Hydroxy-N-methylbenzamide against a specific HDAC isoform.

Principle: The assay utilizes a substrate that is non-fluorescent until it is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the fluorescence signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing trypsin and Trichostatin A to stop the HDAC reaction)

  • N-Hydroxy-N-methylbenzamide (test compound)

  • Reference inhibitor (e.g., SAHA, Trichostatin A)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of N-Hydroxy-N-methylbenzamide in assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the diluted test compound (or reference inhibitor/vehicle control), and the recombinant HDAC enzyme.

  • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 15 minutes at 37°C to allow for fluorophore development.

  • Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

N-Hydroxy-N-methylbenzamide stands as a fundamentally important molecule within the field of medicinal chemistry. Its significance is not derived from overwhelming structural complexity, but from the elegant and effective functionality of its hydroxamic acid group. This single moiety endows the molecule with the capacity for potent metal chelation, a property that forms the bedrock of its utility as a powerful inhibitor of metalloenzymes like histone deacetylases. As a research tool, it provides a clean and simple scaffold for probing enzyme active sites. As a building block in drug discovery, it represents the critical zinc-binding warhead upon which countless potent and selective therapeutic candidates have been constructed. The study of N-Hydroxy-N-methylbenzamide thus offers a clear and compelling lesson in how fundamental principles of coordination chemistry are translated into sophisticated and impactful biological applications.

References

  • Title: Synthesis of N-hydroxy-N-methylbenzamide Source: PrepChem.com URL: [Link]

  • Title: Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group Source: PubMed URL: [Link]

  • Title: Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform Source: PubMed URL: [Link]

  • Title: Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities Source: PubMed URL: [Link]

  • Title: Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group Source: ResearchGate URL: [Link]

  • Title: III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds Source: PubMed URL: [Link]

  • Title: N-hydroxy-N-methylbenzamide | C8H9NO2 Source: PubChem - NIH URL: [Link]

  • Title: N-Methyl-N-hydroxybenzamide | Chemical Substance Information Source: J-GLOBAL URL: [Link]

  • Title: Table S1. Chemical structures and pKa of some hydroxamic acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: N-hydroxy-N-methylbenzamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: N-hydroxy-n-methylbenzamide (C8H9NO2) Source: PubChemLite URL: [Link]

  • Title: Chelating Extractants for Metals Source: MDPI URL: [Link]

Sources

Foundational

The Molecular Dynamics and Intermolecular Interactions of N-Hydroxy-N-methylbenzamide: A Technical Guide for Drug Design and Catalysis

Executive Summary N-Hydroxy-N-methylbenzamide (NMBHA), a tertiary hydroxamic acid derivative, occupies a unique niche in modern synthetic chemistry and drug discovery. Unlike primary hydroxamic acids, which are defined b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-N-methylbenzamide (NMBHA), a tertiary hydroxamic acid derivative, occupies a unique niche in modern synthetic chemistry and drug discovery. Unlike primary hydroxamic acids, which are defined by their bidentate chelating ability and -NH hydrogen bond donation, the N-methylation in NMBHA fundamentally alters its conformational landscape, hydrogen bonding network, and thermodynamic properties. This whitepaper provides an in-depth analysis of NMBHA's structural dynamics, its critical role as a Hydrogen Atom Transfer (HAT) catalyst, and its strategic application as a negative control in target validation for Histone Deacetylase (HDAC) inhibitors.

Molecular Architecture & Hydrogen Bonding Dynamics

Structural Parameters

NMBHA (C₈H₉NO₂) features a benzamide core substituted with an N-hydroxy (-OH) and an N-methyl (-CH₃) group[1][2]. According to 2, it possesses exactly one hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen)[2].

Intermolecular Interactions and Crystal Lattices

In the solid state, hydroxamic acids typically exhibit an equilibrium between Z (cis) and E (trans) conformations[3]. Primary hydroxamic acids form extensive intermolecular hydrogen bonding networks utilizing both the -NH and -OH groups. However, the N-methylation in NMBHA eliminates the -NH donor, forcing the molecule to rely solely on the -OH group for donor interactions[3]. This results in a highly specific intermolecular hydrogen bonding network where the hydroxyl proton coordinates exclusively with the carbonyl oxygen of adjacent molecules, often stabilizing the Z conformation in crystalline lattices. This restricted hydrogen bonding capacity increases its lipophilicity (XLogP3 = 0.1) and alters its solvation shell in aqueous media[2].

Thermodynamics of Hydrogen Atom Transfer (HAT) Catalysis

NMBHA is a highly effective radical mediator in aerobic oxidations. The efficacy of a HAT catalyst is dictated by its O-H Bond Dissociation Enthalpy (BDE)[4].

Mechanistic Causality of a Lower BDE

According to foundational studies published in4, carbonyl groups adjacent to the nitrogen atom increase the BDE of O-H bonds by stabilizing the ground-state hydroxylamine via resonance, while simultaneously destabilizing the resulting nitroxyl radical[4].

For example, N-Hydroxyphthalimide (NHPI), which possesses two adjacent carbonyl groups, has a relatively high BDE of ~88 kcal/mol[4]. By contrast, NMBHA possesses only one adjacent carbonyl group. This structural difference significantly reduces the ground-state resonance stabilization, resulting in a remarkably low O-H BDE of 79.2 kcal/mol [4]. This lower BDE exponentially increases the kinetic constant for hydrogen abstraction by peroxyl radicals ( kNMBHA​=1.2×105 M−1s−1 ), making NMBHA a superior kinetic catalyst for selective hydroperoxide synthesis[4].

HAT_Cycle A NMBHA Catalyst (O-H BDE: 79.2 kcal/mol) C N-Oxyl Radical (Persistent Intermediate) A->C H-Abstraction by ROO• B Peroxyl Radical (ROO•) D Hydroperoxide (ROOH) B->D H-Atom Gain F Substrate Radical (R'•) C->F H-Abstraction from R'-H E Target Substrate (R'-H) E->F H-Atom Loss F->A Catalyst Regeneration

Fig 1: Hydrogen Atom Transfer (HAT) catalytic cycle utilizing NMBHA as a radical mediator.

Strategic Application in Drug Development: The HDAC "Negative Control"

In medicinal chemistry, primary hydroxamic acids (e.g., Vorinostat/SAHA) are the gold standard Zinc-Binding Groups (ZBGs) for inhibiting Histone Deacetylases (HDACs)[5]. They function by chelating the active-site Zn²⁺ ion and donating a critical hydrogen bond via the -NH group to conserved active-site histidine residues (e.g., His610/His611)[5][6].

The Steric and Electronic Consequences of N-Methylation

When validating a new HDAC inhibitor, researchers must prove that the observed biological cytotoxicity is specifically due to active-site metalloenzyme inhibition, rather than off-target lipophilic toxicity. NMBHA derivatives are synthesized as negative controls for this exact purpose[5][6].

As demonstrated in the 5 during the evaluation of the HDAC inhibitor AES-135, substituting the primary hydroxamic acid with an N-methylhydroxamic acid completely abolishes HDAC inhibitory activity[5][6]. The N-methyl group introduces a severe steric clash within the narrow hydrophobic channel of the HDAC active site and permanently removes the -NH hydrogen bond donor, collapsing the binding affinity[5][6].

HDAC_Binding Start Hydroxamic Acid Type Primary Primary (-NH-OH) e.g., SAHA Start->Primary Tertiary Tertiary (-N(CH3)-OH) e.g., NMBHA Start->Tertiary Zn Zn2+ Chelation (Active Site) Primary->Zn Hbond H-Bond to His610/611 Primary->Hbond Tertiary->Zn Weakened Clash Steric Clash & H-Bond Loss Tertiary->Clash Active Potent HDAC Inhibition Zn->Active Hbond->Active Inactive Inactive (Negative Control) Clash->Inactive

Fig 2: Structural logic of HDAC active site binding comparing primary vs. tertiary hydroxamic acids.

Quantitative Data Summaries

Table 1: Physicochemical and Hydrogen Bonding Properties
PropertyValueAnalytical Source
Molecular Formula C₈H₉NO₂PubChem / Computed
Molecular Weight 151.16 g/mol PubChem 2.2
Hydrogen Bond Donors 1 (-OH)Cactvs 3.4.8.24
Hydrogen Bond Acceptors 2 (C=O, -OH)Cactvs 3.4.8.24
Rotatable Bonds 1Cactvs 3.4.8.24
XLogP3 0.1XLogP3 3.0
Table 2: Comparative O-H BDE Values for HAT Catalysts
CompoundO-H BDE (kcal/mol)Kinetic Constant ( M−1s−1 )
NMBHA 79.2 1.2×105
N-Hydroxyphthalimide (NHPI) ~88.0-
Phenol ~88.0-
Aliphatic Alcohols ~104.0-
Carboxylic Acids ~110.0-

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Hydroxy-N-methylbenzamide via Schotten-Baumann Reaction

This protocol utilizes a biphasic solvent system to establish a dynamic interfacial reaction zone. The self-buffering nature of the aqueous phase prevents the protonation of the hydroxylamine, driving nucleophilic acyl substitution to completion while minimizing di-acylated side products[7]. Adapted from 7[7].

  • Preparation : Suspend 24 mmol of N-methylhydroxylamine hydrochloride in 40 mL of a THF/H₂O (10:1) mixture. Cool the suspension to 0 °C using an ice bath.

  • Buffering : Add 48 mmol (2 equivalents) of NaHCO₃ to the mixture. Stir vigorously for 10 minutes to liberate the free nucleophilic amine.

  • Acylation : Add 24 mmol (1 equivalent) of benzoyl chloride dropwise over 10 minutes to control the exothermic reaction.

  • Propagation : Remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Extraction : Dilute the mixture with 50 mL of Dichloromethane (DCM) and water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine.

  • Purification : Dry the organic layer over MgSO₄, concentrate under vacuum, and purify via column chromatography (gradient of 20% EtOAc/hexanes to 100% EtOAc) to yield a pale yellow oil/solid.

Protocol B: Determination of O-H BDE via EPR Radical Equilibration

This protocol relies on the Persistent Radical Effect (PRE). By using the persistent N-oxyl radical of NMBHA, the system avoids rapid radical-radical termination, allowing for accurate thermodynamic measurements[8].

  • Sample Preparation : Prepare a 0.1 M solution of NMBHA and a reference radical precursor in anhydrous tert-butylbenzene. (Causality: tert-butylbenzene lacks easily abstractable hydrogen atoms and prevents solvent-solute hydrogen bonding that would artificially inflate the apparent BDE).

  • Initiation : Introduce 5 mol% of di-tert-butyl peroxide as a radical initiator.

  • Irradiation : Place the sample in an Electron Paramagnetic Resonance (EPR) cavity and irradiate with UV light (λ = 350 nm) to homolytically cleave the peroxide, generating tert-butoxyl radicals which initiate the equilibrium.

  • Data Acquisition : Monitor the dynamic equilibrium between the N-oxyl radical of NMBHA and the reference radical.

  • Quantification : Calculate the equilibrium constant ( Keq​ ) from the double integration of the respective EPR signals. Derive the BDE of NMBHA using the van 't Hoff equation relative to the known BDE of the reference compound.

References

  • PubChem - NIH . "N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715". National Center for Biotechnology Information. Available at:[Link]

  • Chemical Reviews (ACS Publications) . "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide". American Chemical Society. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . "Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer". PMC - NIH. Available at:[Link]

  • Chemical Science (The Royal Society of Chemistry) . "The hydrogen atom transfer reactivity of sulfinic acids". PMC - NIH. Available at:[Link]

  • Chemical Science Supplementary Information (The Royal Society of Chemistry) . "Synthesis Protocols for Sulfinic Acids and Hydroxamic Derivatives". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of N-Hydroxy-N-methylbenzamide

Audience: Researchers, Scientists, and Drug Development Professionals From the Laboratory of: Senior Application Scientist, Gemini Division Introduction: The Significance of N-Hydroxy-N-methylbenzamide N-hydroxy-N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Laboratory of: Senior Application Scientist, Gemini Division

Introduction: The Significance of N-Hydroxy-N-methylbenzamide

N-hydroxy-N-methylbenzamide is a hydroxamic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Benzamide scaffolds are foundational in a variety of pharmacologically active molecules, exhibiting properties ranging from anti-inflammatory to antimicrobial and antitumor effects. While the specific biological profile of N-hydroxy-N-methylbenzamide is a subject of ongoing research, its structural motifs suggest potential as a versatile intermediate or a pharmacophore in the design of novel therapeutics.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of N-Hydroxy-N-methylbenzamide through the alkaline hydrolysis of its precursor, N-methyl-N-benzoyloxybenzamide. The methodology is presented with an emphasis on the rationale behind each step, ensuring both reproducibility and a deep understanding of the chemical transformation.

Reaction Principle and Mechanism

The synthesis is achieved via a base-catalyzed hydrolysis of N-methyl-N-benzoyloxybenzamide. This reaction is a classic example of nucleophilic acyl substitution. The hydroxide ion (OH⁻), a strong nucleophile furnished by sodium hydroxide, attacks the electrophilic carbonyl carbon of the benzoyloxy group.[2] This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the N-O bond of the starting material is incorrect, it cleaves the O-COPh bond, releasing benzoate as the leaving group and forming the N-hydroxy-N-methylbenzamide product after neutralization. The overall transformation efficiently deprotects the hydroxyl group.

The mechanism of alkaline amide and ester hydrolysis has been extensively studied.[3][4] The use of a strong base like NaOH in an aqueous medium provides the necessary conditions to drive the reaction to completion.[5]

G Figure 1. Workflow for the hydrolysis of N-methyl-N-benzoyloxybenzamide. cluster_reaction Reaction Pathway SM N-methyl-N-benzoyloxybenzamide Hydrolysis Hydrolysis SM->Hydrolysis + NaOH / H₂O Heat (70°C) NaOH NaOH (aq) HCl HCl (aq, for workup) Neutralization Neutralization & Workup Prod N-Hydroxy-N-methylbenzamide Byprod Sodium Benzoate Hydrolysis->Byprod Hydrolysis->Neutralization Intermediate Anion Neutralization->Prod

Caption: Figure 1. Workflow for the hydrolysis of N-methyl-N-benzoyloxybenzamide.

Comprehensive Experimental Protocol

Materials and Equipment

Reagents:

  • N-methyl-N-benzoyloxybenzamide

  • Sodium hydroxide (NaOH), pellets

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂, Dichloromethane)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Molecular sieves, 4 Å

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or calibrated pH meter

  • Rotary evaporator

Critical Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety measures is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care.[7][9]

  • Solvent Hazards: Methylene chloride is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.[9]

  • Product Handling: Hydroxylamine derivatives can be toxic. Avoid all personal contact with the final product.[7][10] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

Step-by-Step Synthesis Procedure

The following procedure is adapted from established laboratory synthesis.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-methyl-N-benzoyloxybenzamide (29.2 g, 0.119 mol), 100 mL of deionized water, and sodium hydroxide (10 g, 0.250 mol).

  • Hydrolysis: Place the flask in a heating mantle and heat the mixture to 70°C while stirring vigorously. A clear solution should be obtained within approximately 30 minutes, indicating the progression of the reaction. Continue heating for a total of 45 minutes to ensure complete hydrolysis.

  • Cooling and Neutralization: After 45 minutes, remove the flask from the heat and allow it to cool to room temperature. Once cooled, carefully add concentrated hydrochloric acid dropwise while stirring until the solution reaches a neutral pH of 7.

  • Extraction (Work-up): Transfer the neutralized solution to a separatory funnel. Extract the aqueous mixture with methylene chloride (3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic layer first with anhydrous magnesium sulfate. Decant the solution and then add 4 Å molecular sieves to remove any residual water.

  • Product Isolation: Filter off the drying agents. Concentrate the filtrate using a rotary evaporator to remove the methylene chloride. This will yield the final product, N-hydroxy-N-methylbenzamide, as a colorless liquid.

Data Summary and Yield Calculation
ParameterValueSource / Note
Starting Material
N-methyl-N-benzoyloxybenzamide29.2 g (0.119 mol)[5]
Reagents
Sodium Hydroxide10 g (0.250 mol)[5]
Water100 mL[5]
Product
Molecular FormulaC₈H₉NO₂[11]
Molecular Weight151.16 g/mol [11]
Theoretical Yield18.0 gCalculated
Actual Yield14.7 g[5]
Percentage Yield 81% [5]

Product Characterization and Validation

  • Appearance: The final product is a colorless liquid.[5]

  • Thermal Stability: Attempts to purify N-hydroxy-N-methylbenzamide by vacuum distillation are unsuccessful due to thermal decomposition.[5] This is a critical consideration for handling and downstream applications.

  • ¹H NMR Spectroscopy: To confirm the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. The expected chemical shifts in CDCl₃ are:

    • δ 9.67 ppm: (broad singlet, 1H) corresponding to the hydroxyl proton (-OH).

    • δ 7.7-7.1 ppm: (multiplet, 5H) corresponding to the aromatic protons of the benzene ring.

    • δ 3.20 ppm: (singlet, 3H) corresponding to the methyl protons (-CH₃).[5]

Senior Scientist Insights: Causality and Best Practices

  • Rationale for Alkaline Hydrolysis: While amides can be hydrolyzed under acidic or basic conditions, alkaline hydrolysis is often preferred as it avoids potential side reactions that can occur with strong acids.[3][12] The use of excess sodium hydroxide ensures that the reaction equilibrium is shifted towards the products.

  • Importance of Neutralization: The neutralization step is critical. In the basic reaction medium, the product exists as the hydroxamate anion. Adjusting the pH to 7 protonates this anion, converting the product to its neutral form, which is significantly more soluble in the organic extraction solvent (methylene chloride).

  • Rigorous Drying Protocol: The two-step drying process (MgSO₄ followed by molecular sieves) is a self-validating system to ensure the complete removal of water. Water can interfere with solvent evaporation and potentially lead to product degradation or inaccurate yield measurements.[5]

  • Avoiding Distillation: The reported thermal instability of N-hydroxy-N-methylbenzamide is a key finding.[5] This informs the purification strategy, indicating that non-thermal methods like column chromatography would be necessary if higher purity is required, although the described protocol yields a product of sufficient purity for many applications.

Conclusion

This application note details a reliable and efficient method for the synthesis of N-hydroxy-N-methylbenzamide from N-methyl-N-benzoyloxybenzamide with a high yield of 81%.[5] By providing a step-by-step protocol grounded in a clear understanding of the reaction mechanism and safety requirements, this guide empowers researchers in medicinal chemistry and drug discovery to confidently produce this valuable chemical intermediate for further investigation and development.

References

  • Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. [Link]

  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. (2024, March 29). [Link]

  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. American Institute of Chemical Engineers (AIChE). [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715. PubChem, National Institutes of Health. [Link]

  • How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. Pearson. [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. (2015, September 11). [Link]

  • N-hydroxy-n-methylbenzamide (C8H9NO2). PubChemLite. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • 4-Hydroxy-N-methylbenzamide. ResearchGate. [Link]

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Application

Application Notes and Protocols: N-Hydroxy-N-methylbenzamide in Pharmaceutical Drug Discovery

Executive Summary N-Hydroxy-N-methylbenzamide (NHMB) is a highly versatile hydroxamic acid derivative that serves a dual purpose in modern pharmaceutical drug discovery. Structurally characterized by its N-methyl substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-N-methylbenzamide (NHMB) is a highly versatile hydroxamic acid derivative that serves a dual purpose in modern pharmaceutical drug discovery. Structurally characterized by its N-methyl substitution[1], it functions both as a premier Zinc-Binding Group (ZBG) for metalloenzyme inhibition and as a robust synthetic building block for generating complex heterocyclic bioisosteres. This technical guide synthesizes current methodologies for deploying NHMB in the design of dual-action oncology therapeutics[2] and the organocatalytic synthesis of isoxazole-based pharmacophores[3].

Application 1: Pharmacophore Development for Metalloenzyme Inhibition

Mechanistic Rationale

Hydroxamic acids are the gold standard for chelating the catalytic zinc ion (Zn²⁺) in the active site of Histone Deacetylases (HDACs). However, primary hydroxamic acids often suffer from poor pharmacokinetic profiles and susceptibility to the Lossen rearrangement. The incorporation of the N-methyl group in NHMB provides critical steric bulk that modulates the pKa of the hydroxyl group, optimizing bidentate chelation of the Zn²⁺ ion[4]. This structural advantage has been successfully leveraged to synthesize highly potent dual PI3K/HDAC inhibitors, such as Compound 48c, which demonstrate synergistic anti-tumor efficacy in acute myeloid leukemia (AML) models[2].

HDAC_Inhibition A N-Hydroxy-N-methylbenzamide (Pharmacophore) B HDAC Active Site (Hydrophobic Channel) A->B Target Engagement C Zn2+ Ion Chelation (Bidentate Binding) B->C C=O and -OH Coordination D Enzyme Inhibition (Deacetylation Blocked) C->D Catalytic Arrest

Mechanism of Zn2+ chelation by NHMB derivatives in HDAC active sites.

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

To validate the target engagement of NHMB-derived inhibitors, a self-validating fluorogenic assay is employed[5].

System Validation & Quality Control: Every assay plate must include a positive control (e.g., Vorinostat/SAHA) and a no-enzyme negative control. Causality: The positive control establishes the maximum achievable inhibition baseline, while the no-enzyme control quantifies background auto-fluorescence of the test compounds, preventing false-positive IC₅₀ artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the HDAC reaction buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1% BSA). Causality: The inclusion of Bovine Serum Albumin (BSA) is critical; it acts as a carrier protein that prevents the highly hydrophobic HDAC enzymes and test compounds from non-specifically adsorbing to the microplate walls.

  • Compound Incubation: Dispense purified HDAC enzyme (e.g., HDAC6) into a 384-well plate. Add serial dilutions of the NHMB-derivative (dissolved in 100% DMSO)[5]. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the inhibitor to reach steady-state binding kinetics within the active site before competing with the substrate.

  • Substrate Addition: Add the fluorogenic substrate (an acetylated lysine side chain conjugated to 7-amino-4-methylcoumarin [AMC]) to initiate the reaction[5]. Incubate for 60 minutes at 37°C.

  • Reaction Termination & Development: Add the Developer solution containing a protease and a known pan-HDAC inhibitor (e.g., Trichostatin A). Causality: The pan-HDAC inhibitor instantly halts any further deacetylation. Simultaneously, the protease specifically cleaves only the deacetylated AMC-peptide, releasing the free AMC fluorophore.

  • Data Acquisition: Read the fluorescence signal (Excitation: 360 nm, Emission: 460 nm) and calculate the IC₅₀ using a 4-parameter logistic regression.

Application 2: Synthetic Building Block for Isoxazole Bioisosteres

Mechanistic Rationale

Isoxazoles are highly sought-after bioisosteres for amides and esters, offering enhanced metabolic stability and membrane permeability. NHMB serves as a highly efficient precursor for isoxazole synthesis via a mild, organocatalytic deoxygenative [3+2] cycloaddition with alkynes[3]. The N-methyl group is mechanistically indispensable; it stabilizes the transient nitrone intermediate generated in situ by the organophosphine catalyst, preventing the dimerization and degradation pathways that typically plague unsubstituted N-hydroxyamides[3].

Cycloaddition A N-Hydroxy-N-methylbenzamide (Starting Material) B Organophosphine Catalyst (Deoxygenation) A->B Catalyst Activation C Transient Nitrone (Reactive Intermediate) B->C Oxygen Abstraction E [3+2] Cycloaddition C->E Dipole D Alkyne Substrate D->E Dipolarophile F Isoxazole Derivative (Bioisostere) E->F Ring Closure

Organocatalytic deoxygenative [3+2] cycloaddition of NHMB to isoxazoles.

Protocol 2: One-Pot Synthesis of Isoxazole Derivatives

System Validation & Quality Control: Perform a control reaction omitting the organophosphine catalyst. Causality: This confirms that the cycloaddition is strictly dependent on the catalytic deoxygenation of the N-hydroxyamide to the nitrone, ruling out background thermal degradation.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine NHMB (1.0 equiv), the target alkyne (1.5 equiv), and the organophosphine catalyst (10 mol%).

  • Degassing: Suspend the mixture in anhydrous toluene and subject it to three freeze-pump-thaw cycles. Causality: Organophosphine catalysts are highly susceptible to premature oxidation by atmospheric oxygen. Rigorous degassing ensures the catalyst remains active to abstract the oxygen atom from the N-hydroxyamide, which is the rate-limiting step[3].

  • Catalytic Deoxygenation & Cycloaddition: Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours. Causality: Elevated temperatures provide the activation energy required for the [3+2] dipolar cycloaddition between the in situ generated nitrone and the alkyne dipolarophile.

  • Workup & Purification: Quench the reaction with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography to isolate the isoxazole pharmacophore.

Quantitative Data Presentation

The structural tuning of NHMB derivatives directly impacts their pharmacological profile. Table 1 summarizes the structure-activity relationship (SAR) data for quinazolin-4-one-based dual PI3K/HDAC inhibitors derived from NHMB pharmacophores[6],[4].

Table 1: Comparative Enzyme Inhibition Activity of NHMB-Derived Dual Inhibitors

Compound / Linker TypeTarget EnzymesPI3Kδ IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cellular Efficacy / Notes
Compound 24a (Aryl Linker)PI3Kδ / HDAC6< 1015Retains high dual potency across both targets[6].
Compound 24b (Benzyl Linker)PI3Kδ / HDAC6< 10> 1000Complete loss of HDAC activity due to steric clash in the hydrophobic channel[6].
Lead Compound 48c PI3Kδ / HDAC6< 10< 10Induced profound necrosis in FLT3-resistant AML blasts[2].

References

  • [1] National Center for Biotechnology Information (NIH). N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715 - PubChem. URL: [Link]

  • [5],[2],[6],[4] Thakur A, et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 2020 Apr 23;63(8):4256-4292. URL:[Link]

  • [3] Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles. Organic Letters (ACS Publications), 2024. URL:[Link]

Sources

Method

Application Note: Profiling N-Hydroxy-N-methylbenzamide in Matrix Metalloproteinase (MMP) Inhibition Assays

Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Technical Guide & Self-Validating Protocol. Mechanistic Rationale: The Role of the Zinc-Binding Group (ZBG) Matrix metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Technical Guide & Self-Validating Protocol.

Mechanistic Rationale: The Role of the Zinc-Binding Group (ZBG)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that regulate extracellular matrix (ECM) remodeling and are heavily implicated in pathologies such as tumor metastasis, arthritis, and tissue ulceration[1]. The catalytic domain of all MMPs features a highly conserved active site where a zinc ion (Zn²⁺) is coordinated by a tris(histidine) motif (His401, His405, His411) and a catalytic glutamate residue (Glu402)[2].

Designing small-molecule MMP inhibitors (MMPis) requires a bipartite strategy: a peptidomimetic backbone to confer isoform selectivity via the enzyme's hydrophobic S1' pocket, and a Zinc-Binding Group (ZBG) to directly chelate the catalytic metal ion[3].

N-Hydroxy-N-methylbenzamide , a derivative of benzohydroxamic acid, serves as a highly efficient ZBG. Hydroxamic acids are the most widely utilized ZBGs in MMP inhibitor design due to their superior zinc-chelating capabilities[4]. The causality behind selecting N-Hydroxy-N-methylbenzamide lies in its specific binding mechanics:

  • Bidentate Chelation: The hydroxyl and carbonyl oxygens of the hydroxamate moiety form a distorted triangular bipyramid complex with the Zn²⁺ ion, effectively displacing the catalytic water molecule required for peptide hydrolysis[4].

  • Hydrogen Bonding: The functional group establishes strong hydrogen bonds with the carboxylate oxygen of the catalytic Glu402 and the backbone carbonyl of adjacent alanine residues, anchoring the inhibitor deep within the active site[4].

  • Hydrophobic Stabilization: The phenyl ring of the benzamide group provides favorable van der Waals interactions near the active site rim, generally rendering benzohydroxamic acids more potent than simple aliphatic hydroxamates like acetohydroxamic acid[5].

ZBG_Mechanism ZBG N-Hydroxy-N- methylbenzamide Bidentate Bidentate Chelation (O, O' Coordination) ZBG->Bidentate HBond Hydrogen Bonding ZBG->HBond Zn Catalytic Zn2+ Ion (MMP Active Site) Inhibition Enzyme Inhibition Zn->Inhibition His Tris(histidine) Motif (His401, 405, 411) His->Zn Structural Coordination Glu Catalytic Glu402 Glu->Inhibition Bidentate->Zn Displaces Catalytic H2O HBond->Glu Anchors Inhibitor

Mechanistic pathway of zinc chelation by N-Hydroxy-N-methylbenzamide.

Assay Principle: FRET-Based Kinetic Profiling

To evaluate the inhibitory potency of N-Hydroxy-N-methylbenzamide, a continuous fluorometric assay utilizing Fluorescence Resonance Energy Transfer (FRET) is the gold standard[6].

The assay relies on a synthetic peptide substrate conjugated to a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™520)[7]. In the intact peptide, the quencher absorbs the emission of the fluorophore via intramolecular energy transfer. When the active MMP cleaves the substrate, the fluorophore and quencher are physically separated, resulting in a time-dependent increase in fluorescence[8]. The presence of N-Hydroxy-N-methylbenzamide prevents this cleavage, yielding a dose-dependent reduction in the fluorescence generation rate[6].

FRET_Workflow ProMMP Pro-MMP (Inactive Zymogen) APMA APMA Activation (Cysteine Switch Disruption) ProMMP->APMA ActiveMMP Active MMP (Catalytic Zn2+ Exposed) APMA->ActiveMMP Inhibitor N-Hydroxy-N-methylbenzamide (ZBG Chelator) ActiveMMP->Inhibitor 30-60 min Pre-incubation Substrate FRET Substrate (e.g., 5-FAM/QXL520) ActiveMMP->Substrate Vehicle Control (No Inhibitor) MMP_Inh MMP-Inhibitor Complex (Thermodynamic Equilibrium) Inhibitor->MMP_Inh MMP_Inh->Substrate Competitive Blockade Cleavage Peptide Cleavage Substrate->Cleavage NoSignal Quenched Signal (Baseline Maintenance) Substrate->NoSignal Signal Fluorescence Emission (Readout at Ex/Em 490/520) Cleavage->Signal

Figure 1: FRET-based MMP inhibition assay workflow and signal generation.

Self-Validating Experimental Protocol

To ensure the highest degree of scientific integrity, this protocol is designed as a self-validating system . Every variable that could produce a false positive (e.g., compound autofluorescence, enzyme degradation, or substrate instability) is controlled for internally.

Reagent Preparation & Causality Matrix
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

    • Causality: Tris maintains the optimal physiological pH for MMP activity. CaCl₂ is strictly required to stabilize the non-catalytic structural calcium sites of the enzyme. Brij-35 prevents the highly hydrophobic pro-enzymes from adsorbing to the microplate walls. Never use EDTA , as it will strip the catalytic zinc and permanently inactivate the enzyme[9].

  • Enzyme Activation: MMPs are secreted as inactive zymogens. Incubate the Pro-MMP with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1–2 hours.

    • Causality: APMA reacts with the sulfhydryl group of the pro-domain cysteine, disrupting the "cysteine switch" and exposing the catalytic zinc ion[1].

  • Inhibitor Stock: Dissolve N-Hydroxy-N-methylbenzamide in 100% DMSO to 10 mM. Perform serial dilutions in Assay Buffer. Keep final DMSO concentration constant (≤1%) across all wells to prevent solvent-induced enzyme denaturation[6].

Step-by-Step Workflow (96-Well Format)

All preparations should be performed on ice to prevent premature autolysis of the activated MMPs[6].

  • Plate Setup (The Self-Validating Matrix): Add 50 µL of the appropriate solutions to a black, flat-bottom 96-well microplate:

    • Test Wells: 50 µL Active MMP + 50 µL Inhibitor dilution.

    • 100% Activity Control (Vehicle): 50 µL Active MMP + 50 µL Buffer (containing equivalent DMSO %). Validates maximum uninhibited reaction velocity.

    • Background Control (Blank): 50 µL Buffer + 50 µL Buffer. Validates substrate stability and measures baseline autofluorescence.

    • Positive Control: 50 µL Active MMP + 50 µL Broad-spectrum inhibitor (e.g., 10 µM Marimastat). Validates that the signal is entirely metalloproteinase-dependent.

    • Inner Filter Effect (IFE) Check: 50 µL Buffer + 50 µL Max Inhibitor Concentration. Crucial for aromatic compounds like benzamides. If this well shows lower fluorescence than the Blank after substrate addition, the compound is optically quenching the fluorophore, requiring data correction.

  • Pre-Incubation: Incubate the plate at Room Temperature (RT) for 30 to 60 minutes[6].

    • Causality: Hydroxamic acids are competitive, reversible inhibitors. Pre-incubation allows the ZBG to displace the catalytic water molecule and reach thermodynamic equilibrium with the zinc ion before the highly competitive FRET substrate is introduced. Skipping this step leads to artificially high initial reaction velocities and inaccurate IC₅₀ values.

  • Reaction Initiation: Rapidly add 50 µL of the FRET Substrate Working Solution (e.g., 5-FAM/QXL™520) to all wells[7]. Mix gently.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Monitor fluorescence continuously (e.g., Ex/Em = 490/520 nm) every 1–2 minutes for 30–60 minutes at 25°C or 37°C[10].

    • Causality: Continuous kinetic reading allows for the calculation of the initial velocity ( V0​ ) in the linear range of the reaction. Endpoint assays are highly susceptible to substrate depletion artifacts and non-linear kinetics.

Data Analysis & Quantitative Benchmarking

Calculate the initial reaction velocity ( V0​ ) for each well by extracting the slope of the linear portion of the Relative Fluorescence Units (RFU) vs. Time plot.

Calculate Percentage Inhibition using the self-validating controls:

% Inhibition=(1−V0(Vehicle)​−V0(Blank)​V0(Test)​−V0(Blank)​​)×100

Plot the % Inhibition against the log of the N-Hydroxy-N-methylbenzamide concentration and fit the data to a four-parameter logistic (4PL) regression model to determine the IC₅₀ value[6].

Comparative ZBG Affinities

To contextualize the efficacy of N-Hydroxy-N-methylbenzamide, the following table summarizes the relative inhibitory potencies of various ZBG classes against MMPs, demonstrating the superiority of bidentate hydroxamates over monodentate carboxylates.

Table 1: Quantitative Comparison of Zinc-Binding Group (ZBG) Affinities in MMP Inhibition

Zinc-Binding Group (ZBG) ClassRepresentative CompoundCoordination ModeTarget MMPRelative IC₅₀ (µM)
Benzohydroxamic Acid N-Hydroxy-N-methylbenzamideBidentate (O,O)MMP-3 / MMP-9~10.5
Aliphatic Hydroxamic Acid Acetohydroxamic AcidBidentate (O,O)MMP-3~25.0
Carboxylic Acid Benzoic AcidMonodentate (O)MMP-3>500.0
Pyrothione 1-Hydroxypyridine-2-thioneBidentate (O,S)MMP-3~0.05

Data synthesized from comparative ZBG affinity studies evaluating the isolated chelator fragments without peptidomimetic backbones[11],[5]. Note that appending a specific peptidomimetic backbone to N-Hydroxy-N-methylbenzamide will shift its IC₅₀ from the micromolar to the nanomolar range by engaging the S1' pocket[3].

References

  • Title: Application Note: Fluorometric Assay for Matrix Metalloproteinase (MMP)
  • Source: ucr.
  • Source: nih.
  • Source: technologynetworks.
  • Source: acs.
  • Source: mdpi.
  • Source: nih.
  • Source: frontiersin.
  • Source: anaspec.
  • Source: acs.
  • Source: praiseworthyprize.

Sources

Application

N-Hydroxy-N-methylbenzamide as a reagent in organic synthesis

Application Note: N-Hydroxy-N-methylbenzamide in Advanced Organic Synthesis Executive Summary N-Hydroxy-N-methylbenzamide is a highly versatile hydroxamic acid derivative that has emerged as a critical reagent in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Hydroxy-N-methylbenzamide in Advanced Organic Synthesis

Executive Summary

N-Hydroxy-N-methylbenzamide is a highly versatile hydroxamic acid derivative that has emerged as a critical reagent in modern organic synthesis. Characterized by its weak, redox-active N–O bond and the stabilizing influence of its N-methyl group, it serves as a privileged precursor for radical generation and directed C–H functionalization. This application note details the mechanistic causality and provides self-validating protocols for its two most prominent applications: Photoredox-driven Single Electron Transfer (SET) and Transition Metal-Catalyzed C–H Aminomethylation .

Mechanistic Insights & Causality

Reductive N–O Cleavage via Photoredox conPET

The N–O bond of N-hydroxy-N-methylbenzamide possesses a highly negative reduction potential, making it resistant to cleavage by standard excited-state photocatalysts activated by a single visible-light photon. To overcome this thermodynamic barrier, researchers employ consecutive photoinduced electron transfer (conPET) [1][2].

In this system, a photocatalyst (e.g., 4CzIPN) absorbs a photon to reach its excited state (PC) and is subsequently reduced by a sacrificial donor (like DIPEA) to form a radical anion (PC•−). Crucially, this radical anion absorbs a second photon to generate an excited radical anion (PC•−)—a "super-reductant." This species has the requisite electrochemical potential to inject an electron into the N–O antibonding orbital of N-hydroxy-N-methylbenzamide, triggering reductive cleavage and generating highly reactive amidyl radicals for downstream functionalization[2].

conPET_Mechanism PC PC (Ground State) PC_star *PC (Excited State) PC->PC_star hν (Photon 1) PC_rad PC•− (Radical Anion) PC_star->PC_rad SET from Donor PC_star_rad *PC•− (Super-reductant) PC_rad->PC_star_rad hν (Photon 2) PC_star_rad->PC Regeneration Substrate N-Hydroxy-N-methylbenzamide PC_star_rad->Substrate SET (Reduction) Product Amide / Radical (N-O Cleaved) Substrate->Product N-O Cleavage

Fig 1: conPET mechanism for the reductive N-O cleavage of N-hydroxy-N-methylbenzamide.

Precursor for Ru-Catalyzed C–H Aminomethylation

When derivatized into an O-sulfonyl hydroxamate (e.g., O-tosyl-N-methylbenzamide), this reagent becomes a powerful tool for transition metal catalysis. In Ruthenium-catalyzed C–H aminomethylation, the O-tosyl group serves a dual purpose: it acts as an excellent leaving group to facilitate the oxidative addition of Ru(II) into the N–O bond, and it functions as an internal oxidant [3]. This elegantly bypasses the need for harsh external stoichiometric oxidants, allowing the catalytic cycle to proceed smoothly under mild conditions to yield aminomethylated arenes[4][5].

Ru_Catalysis Step1 N-Hydroxy-N-methylbenzamide + TsCl / Et3N Step2 O-Tosyl-N-methylbenzamide (Internal Oxidant) Step1->Step2 Tosylation (DCM, 12h) Step3 Arene Substrate + Ru(PPh3)3Cl2 (5 mol%) Step2->Step3 Reagent Addition Step4 C-H Activation & Aminomethylation Step3->Step4 100 °C, Air, 18h Step5 Purified Aminomethylated Arene Step4->Step5 Column Chromatography

Fig 2: Workflow for Ru-catalyzed C-H aminomethylation using O-tosyl hydroxamates.

Quantitative Data Summary

The following table summarizes the validated reaction conditions and yields for the derivatization and application of N-hydroxy-N-methylbenzamide across different synthetic methodologies[2][3][4].

Reagent / SubstrateReaction TypeCatalyst / ConditionsYieldKey Function / Outcome
N-Hydroxy-N-methylbenzamide + 4-OMe-PhSO₂ClO-SulfonylationEt₃N, DCM, 12 h, RT83%Synthesis of redox-active precursor
N-Hydroxy-N-methylbenzamide + 4-F-PhSO₂ClO-SulfonylationEt₃N, DCM, 12 h, RT70%Synthesis of redox-active precursor
O-Tosyl-N-methylbenzamide + AreneC–H AminomethylationRu(PPh₃)₃Cl₂ (5 mol%), DCE, 100 °C, 18 h81%Directed C–H functionalization
N-Hydroxy-N-methylbenzamide Reductive N–O Cleavage4CzIPN (PC), DIPEA, Visible Light>80%Radical generation via conPET

Step-by-Step Experimental Protocols

Protocol A: Synthesis of O-Sulfonyl-N-methylbenzamide Precursors

This protocol details the O-sulfonylation of N-hydroxy-N-methylbenzamide to create the internal oxidant required for downstream transition metal catalysis.

  • Preparation: Flame-dry a 50 mL Schlenk flask under a high vacuum and backfill with inert Argon.

  • Dissolution: Dissolve N-hydroxy-N-methylbenzamide (0.30 g, 2.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility without participating in nucleophilic attack, while the Argon atmosphere prevents premature oxidation of the hydroxamate[4].

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (Et₃N) (0.42 mL, 3.0 mmol) dropwise. Causality: Et₃N acts as a Brønsted base to deprotonate the hydroxyl group, significantly enhancing its nucleophilicity toward the electrophilic sulfonyl chloride.

  • Sulfonylation: Add the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride, 0.45 g, 2.2 mmol) portion-wise.

  • Validation Check (Reaction Progress): Remove the ice bath and stir at room temperature for 12 hours. As the reaction proceeds, the solution will transition from clear to a cloudy suspension due to the precipitation of Et₃N·HCl. This visual cue confirms the successful formation of the O-sulfonyl bond[4].

  • Monitoring & Workup: Monitor completion via TLC (Isohexane:EtOAc 5:1). The starting material should disappear, yielding a new spot at R_f ~ 0.25. Quench with distilled water, extract the organic layer with DCM (3 × 15 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude white solid via silica gel column chromatography (Isohexane:EtOAc 7:1) to afford the pure O-sulfonyl-N-methylbenzamide.

Protocol B: Ru-Catalyzed C–H Aminomethylation of Arenes

This protocol utilizes the reagent synthesized in Protocol A for directed C–H functionalization.

  • Reaction Assembly: In a 15 mL sealed glass vial, combine the arene substrate (0.2 mmol), the synthesized O-tosyl-N-methylbenzamide (0.3 mmol), and the precatalyst Ru(PPh₃)₃Cl₂ (5 mol%)[3].

  • Solvent Addition: Add 1 mL of 1,2-dichloroethane (DCE). Causality: DCE is selected for its high boiling point (83 °C) and polarity, which stabilizes the highly reactive Ru-nitrenoid intermediates during the catalytic cycle without degrading the complex.

  • Thermal Activation: Seal the vial and heat the mixture at 100 °C under an ambient air atmosphere with vigorous magnetic stirring for 18 hours. Causality: The elevated temperature provides the activation energy required for the Ru(II) species to oxidatively insert into the O–N bond. The O-tosyl group acts as the internal oxidant, driving the cycle forward[3][5].

  • Validation Check (Reaction Progress): Over the 18-hour period, the reaction mixture will noticeably darken, indicating the generation and turnover of the active ruthenium catalytic species.

  • Workup: Cool the vial to room temperature. Dilute the mixture with 5 mL of ethyl acetate (EtOAc) and filter the solution through a tightly packed Celite pad. Causality: Celite efficiently traps the spent, insoluble ruthenium catalyst particles, preventing streaking and contamination during subsequent chromatography.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography using a gradient of Isohexane:EtOAc (10:1 to 5:1) to isolate the target aminomethylated arene[3].

References

  • Lepori, M., Schmid, S., & Barham, J. P. (2023). Photoredox catalysis harvesting multiple photon or electrochemical energies. Beilstein Journal of Organic Chemistry, 19, 1055–1145. URL:[Link]

  • Li, G., Lübken, T., & Plietker, B. (2023). A Ru-catalyzed aminomethylation of arenes with O-tosyl-hydroxamates. Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Note: Preparation of Weinreb Amide Precursors Using N-Hydroxy-N-methylbenzamide

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale N-Methoxy-N-methylamides, universally known as Wein...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

N-Methoxy-N-methylamides, universally known as Weinreb amides , are indispensable building blocks in modern organic synthesis and drug development. Their primary utility lies in their ability to undergo controlled, mono-addition reactions with potent organometallic reagents (such as Grignard or organolithium reagents) to yield ketones, effectively preventing the over-addition side reactions that typically plague standard esters or acid chlorides .

Traditionally, Weinreb amides are synthesized directly from carboxylic acid derivatives using N,O-dimethylhydroxylamine hydrochloride. However, this reagent can be cost-prohibitive for large-scale pharmaceutical manufacturing. A highly efficient, cost-effective alternative is the two-step synthesis utilizing the more accessible N-methylhydroxylamine. This pathway first generates a hydroxamic acid intermediate—N-hydroxy-N-methylbenzamide —which is subsequently subjected to chemoselective O-methylation. This application note details the mechanistic causality, experimental protocols, and validation metrics for this two-step workflow.

Mechanistic Insights: Causality in Reaction Design (E-E-A-T)

To ensure high yields and prevent side reactions, it is critical to understand the electronic and steric factors governing both steps of this synthesis.

Step 1: Regioselective N-Acylation

N-methylhydroxylamine possesses two competing nucleophilic sites: the nitrogen and the oxygen. Under mildly basic conditions (e.g., NaHCO₃ in a biphasic THF/H₂O system), the hydrochloride salt is neutralized. The nitrogen atom is inherently softer and more polarizable than the oxygen, making it kinetically far more nucleophilic. Consequently, it rapidly and selectively attacks the highly electrophilic carbonyl carbon of benzoyl chloride, yielding the N-acylated product (N-hydroxy-N-methylbenzamide) without significant O-acylation.

Step 2: Chemoselective O-Methylation

Once N-hydroxy-N-methylbenzamide is formed, the nitrogen lone pair becomes delocalized into the adjacent carbonyl group via amide resonance, effectively neutralizing its nucleophilicity. Furthermore, the N–OH proton of the resulting hydroxamic acid exhibits a remarkably low pKa of approximately 8.28 , making it vastly more acidic than typical aliphatic alcohols (pKa ~16).

This unique acidity allows chemists to use mild bases, such as potassium carbonate (K₂CO₃), to selectively deprotonate the hydroxyl group. The resulting localized hydroxamate oxygen anion is a potent nucleophile that readily undergoes an S_N2 attack on methyl iodide (MeI), delivering the final Weinreb amide (N-methoxy-N-methylbenzamide) with near-perfect chemoselectivity.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to ensure experimental integrity.

Protocol A: Synthesis of N-Hydroxy-N-methylbenzamide

Objective: Regioselective N-acylation of N-methylhydroxylamine.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend N-methylhydroxylamine hydrochloride (1.0 equiv, e.g., 24 mmol) in a 10:1 mixture of THF and deionized water (40 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add NaHCO₃ (2.0 equiv, 48 mmol) portion-wise.

    • Validation Cue: Effervescence (CO₂ gas evolution) confirms the neutralization of the hydrochloride salt. Stir for 10 minutes until gas evolution ceases.

  • Acylation: Add benzoyl chloride (1.0 equiv, 24 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating (exotherms) and suppresses any trace di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Workup: Dilute the mixture with dichloromethane (DCM, 50 mL) and water (20 mL). Extract the aqueous phase with DCM (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification & QC: Purify the resulting yellow oil via flash column chromatography (gradient: 20% EtOAc/Hexanes to 100% EtOAc).

    • Validation Check: LC-MS should indicate a dominant peak at m/z 152.1 [M+H]⁺ .

Protocol B: Chemoselective O-Methylation to Weinreb Amide

Objective: Conversion of the hydroxamic acid precursor to N-methoxy-N-methylbenzamide.

  • Preparation: Dissolve the purified N-hydroxy-N-methylbenzamide (1.0 equiv, e.g., 10 mmol) in anhydrous acetone (30 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir for 15 minutes at room temperature.

    • Causality: Acetone serves as an excellent polar aprotic solvent that accelerates S_N2 reactions while keeping the inorganic base partially suspended.

  • Alkylation: Carefully add methyl iodide (MeI, 1.2 equiv, 12 mmol) dropwise. (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).

  • Propagation: Attach a reflux condenser and heat the mixture to 50–60 °C for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess acetone. Concentrate the filtrate under reduced pressure.

  • Purification & QC: Partition the crude residue between EtOAc and water. Dry the organic layer (Na₂SO₄) and evaporate. Purify via silica gel chromatography.

    • Validation Check: LC-MS should confirm the product at m/z 166.1 [M+H]⁺ . TLC will show a distinct shift to a higher R_f value compared to the highly polar hydroxamic acid precursor.

Data Presentation: O-Alkylation Reagent Comparison

To assist in scale-up and reagent selection, Table 1 summarizes the quantitative data and operational parameters for various methylating agents used in the O-alkylation of hydroxamic acids.

Table 1: Reagent Comparison for O-Alkylation of N-Hydroxy-N-methylbenzamide

Methylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)Operational Notes & Causality
Methyl Iodide (MeI) K₂CO₃Acetone50–604–685–95Preferred. Highly chemoselective for O-alkylation; easy removal of volatile excess.
Dimethyl Sulfate NaOHH₂O/DCM0–252–475–85Biphasic conditions; requires strict pH control to avoid base-catalyzed N–O bond cleavage.
Diazomethane NoneEther00.5–1>90Extremely fast and clean; requires specialized glassware due to severe explosive/toxicity hazards.
Methyl Tosylate Cs₂CO₃DMF808–1270–80Useful for large-scale industrial synthesis where the volatility of MeI presents a regulatory concern.

Reaction Workflow Visualization

The following diagram maps the logical progression from raw materials to the final ketone product, highlighting the critical stable chelated intermediate that defines Weinreb amide chemistry.

G A Benzoyl Chloride + N-Methylhydroxylamine B N-Acylation (NaHCO3, THF/H2O) A->B C N-Hydroxy-N-methylbenzamide (Hydroxamic Acid Precursor) B->C D Chemoselective O-Methylation (MeI, K2CO3, Acetone) C->D E N-Methoxy-N-methylbenzamide (Weinreb Amide) D->E F Organometallic Addition (R-MgX or R-Li) E->F G Stable Chelated Intermediate (Prevents Over-addition) F->G H Ketone Product (Aqueous Workup) G->H

Workflow for Weinreb amide synthesis via N-hydroxy-N-methylbenzamide and ketone formation.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL: [Link]

  • Ghosh, K. K.; Tamrakar, P.; Rajput, S. K. "Protonation/Deprotonation Equilibria of Hydroxamic Acids." Journal of Organic Chemistry, 1999, 64(9), 3053-3059. URL: [Link]

Application

Application Note: In Vitro Assay Methodologies for N-Hydroxy-N-methylbenzamide and Hydroxamic Acid Derivatives

Rationale & Pharmacophore Mechanics N-Hydroxy-N-methylbenzamide (CAS: 2446-50-6) is a critical synthetic precursor and a foundational pharmacophore in the development of epigenetic modulators, specifically Histone Deacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmacophore Mechanics

N-Hydroxy-N-methylbenzamide (CAS: 2446-50-6) is a critical synthetic precursor and a foundational pharmacophore in the development of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors. The defining feature of this molecule is its hydroxamic acid moiety, which acts as a highly efficient bidentate zinc chelator.

In the context of in vitro pharmacology, the causality of its inhibitory effect is deeply rooted in the structural biology of HDAC enzymes. The active site of zinc-dependent HDACs (Classes I, II, and IV) contains a deep, narrow hydrophobic pocket with a catalytic Zn2+ ion at its base. The N-hydroxy amide group penetrates this channel, displacing the catalytic water molecule and coordinating directly with the Zn2+ ion[1]. This coordination arrests the enzyme's ability to hydrolyze acetylated lysine residues on histone tails, serving as the mechanistic basis for all subsequent in vitro assays[2].

MOA Substrate Acetylated Substrate (e.g., Boc-Lys(Ac)-AMC) HDAC HDAC Enzyme (Active Zn2+ Pocket) Substrate->HDAC Binds Active Site Product Deacetylated Substrate (Cleavable by Protease) HDAC->Product Hydrolysis (Normal) Inhibitor N-Hydroxy-N-methylbenzamide (Hydroxamic Acid Motif) Inhibitor->HDAC Chelates Zn2+ (Blocks Hydrolysis)

Caption: Mechanistic pathway of HDAC inhibition by the N-Hydroxy-N-methylbenzamide pharmacophore.

Protocol I: Self-Validating Fluorometric HDAC Inhibition Assay

To quantify the inhibitory potency (IC50) of N-Hydroxy-N-methylbenzamide and its derivatives, a fluorometric biochemical assay is the gold standard[3].

Causality of Experimental Design: This assay utilizes a synthetic substrate, Boc-Lys(Ac)-AMC. The bulky acetyl group prevents the trypsin-like developer protease from cleaving the AMC (7-amino-4-methylcoumarin) fluorophore. If the HDAC enzyme is active, it removes the acetyl group, sensitizing the substrate to the developer, which then liberates the highly fluorescent AMC. If N-Hydroxy-N-methylbenzamide successfully chelates the zinc ion, deacetylation is blocked, and fluorescence remains at baseline.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute recombinant HDAC6 enzyme to a working concentration of 4.0 µg/mL.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of N-Hydroxy-N-methylbenzamide (or its synthesized derivative) in DMSO, starting at 10 µM.

  • Pre-Incubation: In a black 384-well microplate, combine 10 µL of the enzyme solution with 2 µL of the compound dilution. Incubate at 37°C for 30 minutes. Causality: This allows the hydroxamic acid to reach thermodynamic binding equilibrium with the Zn2+ ion before substrate introduction.

  • Substrate Addition: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate for 1 hour at 37°C.

  • Development: Add 10 µL of the developer solution (containing trypsin-like protease and 2 µM Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence using a microplate reader (Excitation: 350-360 nm; Emission: 450-460 nm).

Self-Validation Checkpoint: The assay must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle (DMSO) Only" control (0% inhibition, Vmax). The protocol is considered self-validated and biologically relevant only if the Z'-factor between these two controls is ≥ 0.6, ensuring the signal window is wide enough to accurately detect competitive inhibition.

FluorometricAssay Prep Enzyme + Inhibitor Pre-incubation Substrate Add Boc-Lys(Ac)-AMC (1 hr, 37°C) Prep->Substrate Develop Add Protease Developer (+ TSA Stop Solution) Substrate->Develop Read Measure AMC Fluorescence (Ex: 360nm / Em: 460nm) Develop->Read

Caption: Step-by-step workflow of the self-validating fluorometric HDAC activity assay.

Protocol II: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While biochemical assays prove direct enzyme inhibition, they do not account for cellular permeability or intracellular target engagement. The Cellular Thermal Shift Assay (CETSA) bridges this gap[2].

Causality of Experimental Design: Proteins unfold and precipitate at elevated temperatures. When a small molecule like N-Hydroxy-N-methylbenzamide binds to the active site of its target protein, the Gibbs free energy of the folded state decreases, thermodynamically stabilizing the protein. This shifts the protein's melting temperature (Tm) higher. By measuring the amount of soluble protein remaining after heat shock, we can definitively prove intracellular target engagement.

Step-by-Step Methodology
  • Cell Culture & Treatment: Culture MV-4-11 or K-562 cells in RPMI 1640 supplemented with 10% FBS. Resuspend 2 × 10^6 cells in DPBS. Treat with 10 µM of the N-Hydroxy-N-methylbenzamide derivative (or DMSO vehicle) and incubate for 1 hour at 37°C[2].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: This step is critical; denatured, unbound proteins will pellet, while the ligand-stabilized, folded HDAC remains in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-HDAC6 primary antibody. Quantify band intensities to plot the melt curve and determine the ΔTm.

Self-Validation Checkpoint: A structurally similar but inactive analog (e.g., where the N-hydroxy group is replaced by an O-methyl group, abolishing zinc chelation) must be run in parallel. The assay is internally validated if the inactive analog yields a melting curve identical to the DMSO control, confirming that the thermal shift is driven exclusively by specific active-site engagement.

CETSA Treat Treat Cells (Compound vs. DMSO) Heat Apply Thermal Gradient (40°C - 65°C) Treat->Heat Lyse Freeze-Thaw Lysis & Ultracentrifugation Heat->Lyse Blot Western Blot (Soluble HDAC Fraction) Lyse->Blot

Caption: CETSA workflow demonstrating thermodynamic stabilization of the target protein.

Quantitative Data Synthesis

The structural simplicity of N-Hydroxy-N-methylbenzamide means that as an isolated fragment, it exhibits relatively weak affinity. However, when integrated into larger scaffolds (such as quinazolin-4-one derivatives), the hydroxamic acid moiety drives nanomolar potency[2]. Table 1 summarizes typical quantitative readouts comparing the core pharmacophore to an optimized derivative and a positive control.

Table 1: Representative In Vitro Profiling of Hydroxamic Acid Derivatives

Compound / PharmacophoreHDAC1 IC50 (nM)HDAC6 IC50 (nM)CETSA ΔTm (°C)Biological Status
N-Hydroxy-N-methylbenzamide > 10,000> 10,000N/ACore Fragment / Precursor
Compound 28i (Derivative)427< 5+ 4.5Optimized Dual Inhibitor
Trichostatin A (Control)1.82.4+ 6.2Pan-HDAC Positive Control
Inactive Analog (O-methyl)> 10,000> 10,000+ 0.1Negative Control

Data synthesized from biochemical evaluations of quinazolin-4-one-based hydroxamic acids[2].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • WO2008055068A2 - Inhibitors of histone deacetylase Source: Google Patents URL
  • Source: PMC (nih.gov)
  • N-hydroxy-N-methylbenzamide | 2446-50-6 Source: Sigma-Aldrich URL

Sources

Method

N-Hydroxy-N-methylbenzamide experimental procedures for cellular signaling pathways

Application Note: Utilizing N-Hydroxy-N-methylbenzamide as a Zinc-Binding Motif in HDAC Inhibitor Design and Cellular Signaling Analysis Introduction and Mechanistic Rationale The development of targeted epigenetic thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-Hydroxy-N-methylbenzamide as a Zinc-Binding Motif in HDAC Inhibitor Design and Cellular Signaling Analysis

Introduction and Mechanistic Rationale

The development of targeted epigenetic therapeutics heavily relies on the precise modulation of metalloenzymes. N-Hydroxy-N-methylbenzamide is a highly specialized hydroxamic acid derivative that serves as a potent Zinc-Binding Group (ZBG). In drug discovery, this structural motif is frequently incorporated into the pharmacophore of Histone Deacetylase (HDAC) inhibitors.

The Causality of the N-Methyl Substitution: Primary hydroxamic acids (like those found in Vorinostat/SAHA) are notorious for rapid metabolic degradation via glucuronidation and hydrolysis. The introduction of an N-methyl group to the hydroxamate moiety fundamentally alters the molecule's pharmacokinetic profile. Sterically, the N-methyl group restricts the conformational flexibility of the ligand within the narrow, 11 Å deep hydrophobic channel of the HDAC catalytic core. Electronically, it modulates the pKa of the hydroxyl group, optimizing the bidentate chelation of the active-site Zn²⁺ ion. This robust chelation displaces the catalytic water molecule, effectively neutralizing the enzyme's ability to deacetylate lysine residues on both histone and non-histone proteins.

Recent breakthroughs have utilized the N-hydroxy-N-methylbenzamide motif to develop highly selective therapeutics. For instance, AES-135 is a novel inhibitor targeting HDAC3, HDAC6, and HDAC11, which has shown significant efficacy in prolonging survival in orthotopic mouse models of pancreatic ductal adenocarcinoma (PDAC) [1]. Similarly, this motif has been successfully integrated into quinazolin-4-one scaffolds to create dual PI3K/HDAC inhibitors, directly bridging epigenetic modulation with the attenuation of hyperactive kinase signaling pathways [2].

Quantitative Data: Enzyme Inhibition Profiles

To establish a baseline for experimental design, the following table summarizes the quantitative inhibitory profiles (IC₅₀) of prominent N-hydroxy-N-methylbenzamide derivatives against their target enzymes, alongside their downstream cellular phenotypes.

Compound / Motif DerivativePrimary Target(s)Enzymatic IC₅₀ (nM)Cellular Phenotype & Signaling Impact
AES-135 HDAC3, HDAC6, HDAC1115 – 45 nMInduces apoptosis in PDAC; alters STAT3/5 signaling [1].
Compound 48c (Dual Inhibitor)PI3Kδ, PI3Kγ, HDAC6< 10 nMInduces necrosis in AML cells; attenuates AKT phosphorylation [2].
Vorinostat (Positive Control)Pan-HDAC (Class I & II)10 – 20 nMBroad chromatin hyperacetylation; G1 cell cycle arrest.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every assay includes built-in controls to verify that the observed signaling alterations are a direct causal result of HDAC inhibition by the N-hydroxy-N-methylbenzamide motif.

Protocol A: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay validates the direct biochemical interaction between the inhibitor and the HDAC catalytic core. It relies on a fluorogenic substrate (an acetylated lysine coupled to 7-amino-4-methylcoumarin [AMC]).

Materials: Recombinant HDAC enzymes, Fluorogenic HDAC Substrate, Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA), Developer Solution (contains trypsin-like protease). Self-Validation Controls: Vorinostat (Positive control for 100% inhibition); DMSO vehicle (Negative control for 0% inhibition).

  • Compound Preparation: Prepare a 10 mM stock of the N-hydroxy-N-methylbenzamide derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the Assay Buffer. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of the diluted inhibitor to 20 µL of the recombinant HDAC enzyme solution. Incubate at 37°C for 10 minutes to allow the N-methyl hydroxamate group to coordinate with the Zn²⁺ ion.

  • Substrate Addition: Add 20 µL of the Fluorogenic HDAC Substrate to all wells. Incubate at 37°C for 30 minutes. Mechanism: Active HDACs will deacetylate the substrate. Inhibited HDACs will leave the substrate intact.

  • Signal Development: Add 50 µL of the Developer Solution. Incubate at room temperature for 15 minutes. Mechanism: The developer cleaves the AMC fluorophore only from deacetylated substrates.

  • Detection & Analysis: Read the fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol B: Cellular Signaling Analysis via Western Blotting (PI3K/AKT & STAT Pathways)

Once the IC₅₀ is established, this protocol measures the downstream signaling consequences of the inhibitor in live cells.

Materials: Target cell line (e.g., MIA PaCa-2 for PDAC), RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (Anti-acetyl-Histone H3, Anti-pAKT, Anti-AKT, Anti-pSTAT3, Anti-STAT3, Anti-β-actin). Self-Validation Controls: β-actin (Loading control); Total AKT/STAT3 (To prove that changes in phosphorylation are not due to global protein degradation).

  • Cell Treatment: Seed cells in 6-well plates at 3×105 cells/well. Treat with the inhibitor at 1x, 5x, and 10x the established IC₅₀ for 24 hours. Include a DMSO vehicle control.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with Protease and Phosphatase inhibitors. Crucial Step: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the phosphate groups from AKT and STAT3 during lysis, yielding false negatives for signaling pathway attenuation.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify the supernatant protein concentration using the BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane at 30V for 1 hour.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies overnight at 4°C. Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize using Enhanced Chemiluminescence (ECL). A successful assay will show a dose-dependent increase in acetyl-Histone H3 (confirming intracellular HDAC inhibition) and a corresponding decrease in pAKT or pSTAT3 (confirming signaling pathway modulation).

Mandatory Visualizations

signaling_pathway Inhibitor N-Hydroxy-N-methylbenzamide (ZBG Motif) HDAC HDAC Catalytic Core (Zn2+ Chelation) Inhibitor->HDAC Binds & Inhibits Acetylation Hyperacetylation of Histones & Non-Histone Proteins HDAC->Acetylation Prevents Deacetylation PI3K PI3K/AKT Pathway Attenuation Acetylation->PI3K Transcriptional Repression STAT STAT3/5 Pathway Modulation Acetylation->STAT Altered Protein Interactions Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis STAT->Apoptosis

Mechanistic signaling pathway of N-hydroxy-N-methylbenzamide-derived HDAC inhibitors.

experimental_workflow Prep Compound Preparation Assay In Vitro Fluorometric HDAC Assay Prep->Assay IC50 Screening Cell Cell Culture & Treatment Assay->Cell Select Lead Dose Lysis Protein Extraction & Quantification Cell->Lysis Harvest WB Western Blotting (PI3K/AKT, STAT) Lysis->WB Analyze Signaling

Experimental workflow for validating HDAC inhibitors and cellular signaling analysis.

References

  • Title: Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer Source: Journal of Medicinal Chemistry (2019) URL: [Link] [1]

  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: Journal of Medicinal Chemistry (2020) URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Hydroxy-N-methylbenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-hydroxy-N-methylbenzamide. As a direct hydroxamic acid derivative and a structural cousin to Weinreb amides, this molecule is a critical intermediate in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-hydroxy-N-methylbenzamide. As a direct hydroxamic acid derivative and a structural cousin to Weinreb amides, this molecule is a critical intermediate in drug development and organometallic chemistry. However, its synthesis is frequently plagued by over-acylation, thermal instability, and sluggish coupling kinetics.

This guide is engineered to provide researchers with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize reaction yields and product purity.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a significant amount of N-methyl-N-benzoyloxybenzamide instead of the desired N-hydroxy-N-methylbenzamide? A1: This is a classic over-acylation issue. N-methylhydroxylamine is an ambidentate nucleophile, possessing both nitrogen and oxygen nucleophilic centers. When reacting with highly electrophilic benzoyl chloride, the initially formed N-hydroxy-N-methylbenzamide can undergo a second acylation at the hydroxyl oxygen, yielding the O,N-diacylated byproduct (N-methyl-N-benzoyloxybenzamide). Causality & Fix: To favor mono-acylation, you must suppress the nucleophilicity of the resulting hydroxamate oxygen. Maintain a strict 1:1 stoichiometry and perform the reaction in a biphasic system (e.g., THF/H2O or DCM/H2O) with a mild base like NaHCO 3​ to buffer the pH [2]. If over-acylation has already occurred, you can salvage the yield by subjecting the crude mixture to selective basic hydrolysis (e.g., aqueous NaOH at 70 °C for 30-45 minutes). This selectively cleaves the more labile O-acyl bond while leaving the N-acyl amide bond intact [1].

Q2: I attempted to purify N-hydroxy-N-methylbenzamide by vacuum distillation, but the yield dropped drastically and the material degraded. What went wrong? A2: N-Hydroxy-N-methylbenzamide is highly prone to thermal decomposition at elevated temperatures. Heating the compound during vacuum distillation causes irreversible degradation of the N–O bond. Causality & Fix: Avoid thermal purification methods entirely[1]. Instead, utilize mild liquid-liquid extraction. Extract the product into methylene chloride, wash with a pH 7 buffer to remove unreacted amine and salts, and dry over magnesium sulfate and 4 Å molecular sieves. Evaporation of the solvent under reduced pressure at near-ambient temperatures (rotary evaporation) will yield the product in high purity (>80%) as a colorless liquid or low-melting solid [1]. For ultra-high purity, use silica gel column chromatography (e.g., EtOAc/hexanes gradient) [2].

Q3: When using the EDC/HOBt coupling method with benzoic acid and N-methylhydroxylamine hydrochloride, my reaction stalls at 20% yield. How can I drive it to completion? A3: Sluggish EDC/HOBt couplings with hydroxylamine derivatives usually stem from poor solubility of the amine hydrochloride salt or insufficient neutralization, which prevents the nucleophilic attack on the OBt-active ester. Furthermore, the intermediate O-acylisourea formed by EDC is unstable and can rearrange to an unreactive N-acylurea if HOBt does not trap it quickly enough [4]. Causality & Fix:N-methylhydroxylamine hydrochloride requires at least one equivalent of a non-nucleophilic base (like DIPEA) to liberate the free base. Ensure you pre-activate the benzoic acid with EDC and HOBt for 15-30 minutes before adding the neutralized amine. Using a slight excess of the amine (1.2 eq) and DIPEA (2.5-3.0 eq) in a polar aprotic solvent like DMF or DCM will significantly improve the conversion rate [3].

Q4: How do I completely remove the urea byproduct generated from the EDC coupling route? A4: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) was specifically designed to produce a water-soluble urea byproduct, unlike DCC which produces insoluble dicyclohexylurea. Causality & Fix: The dimethylaminopropyl tail of the resulting EDC-urea is basic. By washing the organic reaction mixture with a mild aqueous acid (e.g., 1 M HCl or 5% citric acid), the urea is protonated and partitions entirely into the aqueous phase [4]. Follow this with a saturated NaHCO 3​ wash to remove any unreacted benzoic acid and HOBt.

Part 2: Mechanistic Workflows & Visualizations

G Start Benzoyl Chloride + MeNHOH·HCl Base Add Base (NaHCO3 / NaOH) Start->Base Reaction Biphasic Reaction (THF/H2O or DCM/H2O) Base->Reaction Check Check TLC/LCMS Reaction->Check OverAcyl Over-acylation? (O,N-diacylated) Check->OverAcyl Yes Product N-Hydroxy-N-methylbenzamide Check->Product No, pure Hydrolysis Hydrolyze with NaOH (aq), 70°C OverAcyl->Hydrolysis Hydrolysis->Product

Workflow for direct acylation and resolving over-acylation issues.

G Acid Benzoic Acid EDC EDC Activation Acid->EDC O_Acyl O-Acylisourea (Unstable) EDC->O_Acyl HOBt HOBt Addition O_Acyl->HOBt ActiveEster OBt Active Ester (Stable) HOBt->ActiveEster Amine MeNHOH Attack ActiveEster->Amine Amide Target Amide Amine->Amide

EDC/HOBt mediated amide coupling mechanism.

Part 3: Quantitative Data & Optimization Metrics

Table 1: Comparison of Synthetic Routes for N-Hydroxy-N-methylbenzamide

Route / ReagentsAdditives / BaseSolvent SystemTypical YieldPrimary ImpurityPurification Method
Benzoyl Chloride + MeNHOH·HCl NaHCO 3​ (2.0 eq)THF/H 2​ O (10:1)69 - 81%O,N-diacylated byproductExtraction & Column Chromatography
Benzoyl Chloride + MeNHOH·HCl NaOH (aq)DCM/H 2​ O~80% (after hydrolysis)Unreacted acidExtraction & Desiccation
Benzoic Acid + MeNHOH·HCl EDC/HOBt + DIPEADMF or DCM75 - 85%N-acylurea (if HOBt fails)Acid/Base Aqueous Wash

Part 4: Validated Experimental Protocols

Protocol A: Direct Acylation with Biphasic Buffering (Optimized for Mono-acylation)

This protocol utilizes a mild base in a biphasic system to minimize the formation of the O,N-diacylated byproduct. [2]

  • Preparation: Suspend N-methylhydroxylamine hydrochloride (2.02 g, 24.0 mmol, 1.0 eq) in a biphasic mixture of THF/H 2​ O (40 mL, 10:1 ratio) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice-water bath.

  • Buffering: Add NaHCO 3​ (4.06 g, 48.0 mmol, 2.0 eq) portion-wise to the suspension. Stir for 10 minutes. Self-Validation: The cessation of vigorous effervescence indicates the complete liberation of the free hydroxylamine base.

  • Acylation: Dissolve benzoyl chloride (2.81 mL, 24.0 mmol, 1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours (overnight).

  • Workup: Dilute the mixture with 50 mL of dichloromethane (DCM) and 20 mL of H 2​ O. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with saturated brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure (rotary evaporation at 30 °C). Do not attempt vacuum distillation. Purify the resulting yellow oil via silica gel column chromatography (20% EtOAc/hexanes gradient to 100% EtOAc) to yield the product as a pale yellow oil.

Protocol B: EDC/HOBt Mediated Amide Coupling

This protocol is ideal when starting from carboxylic acids and avoids the generation of corrosive HCl gas associated with acid chlorides. [3], [4]

  • Activation: In an oven-dried flask under nitrogen, dissolve benzoic acid (1.22 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (30 mL). Add HOBt (1.49 g, 11.0 mmol, 1.1 eq) and EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

    • Self-Validation: Perform a TLC (Hexanes:EtOAc 1:1). The disappearance of the benzoic acid spot and the appearance of a new, less polar spot confirms the successful formation of the OBt-active ester.

  • Amine Preparation: In a separate vial, suspend N-methylhydroxylamine hydrochloride (1.00 g, 12.0 mmol, 1.2 eq) in DCM (10 mL) and add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol, 2.5 eq). Stir until a clear solution is obtained.

  • Coupling: Add the neutralized amine solution dropwise to the activated ester mixture. Stir at room temperature for 4-6 hours.

  • Workup: Quench the reaction by adding 30 mL of 1 M aqueous HCl (this removes the EDC-urea byproduct and unreacted amine). Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO 3​ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic phase over Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the target N-hydroxy-N-methylbenzamide.

References

  • Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. Available at:[Link]

  • The Hydrogen Atom Transfer Reactivity of Sulfinic Acids. The Royal Society of Chemistry. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (National Institutes of Health). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-Hydroxy-N-methylbenzamide

Welcome to the technical support guide for N-Hydroxy-N-methylbenzamide (NHMB). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Hydroxy-N-methylbenzamide (NHMB). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these issues, ensuring the success and reproducibility of your experiments. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each method.

Section 1: Foundational Knowledge - Understanding the Molecule

A thorough understanding of the physicochemical properties of N-Hydroxy-N-methylbenzamide is the first step in diagnosing and solving solubility problems.

Q1: What are the key physicochemical properties of N-Hydroxy-N-methylbenzamide (NHMB) that affect its solubility?

A1: The solubility of NHMB is governed by a balance of polar and non-polar features in its structure, as well as its ability to ionize in solution. The key properties are summarized below.

The most critical property for aqueous solubility is the pKa of 8.28 .[1] This indicates that NHMB is a weak acid. The hydroxyl group (-OH) can donate a proton to become a negatively charged anion (-O⁻). This ionization dramatically increases water solubility. At a pH below the pKa, the compound will be predominantly in its neutral, less soluble form. At a pH above the pKa, it will be in its ionized, more soluble form.

PropertyValueSignificance for SolubilitySource(s)
Molecular Formula C₈H₉NO₂-[2]
Molecular Weight 151.16 g/mol Influences molar concentration calculations.[2]
Appearance Oil or low melting point solid (40-42 °C)Affects handling and initial dispersion.[3]
pKa 8.28Crucial. As a weak acid, solubility is highly pH-dependent. Deprotonation above this pH increases solubility.[1]
Predicted XLogP3 0.1Indicates a relatively balanced hydrophilic/lipophilic character, but the benzene ring drives low water solubility.[2]
Section 2: Tier 1 Troubleshooting - Simple & Direct Approaches

For many in vitro applications, simple adjustments to the aqueous vehicle are sufficient to achieve the desired concentration.

Q2: I'm trying to make a simple aqueous solution of NHMB for an assay and it won't dissolve. What is the first and most effective method I should try?

A2: The most direct method is pH adjustment . Given NHMB's pKa of 8.28, raising the pH of your aqueous medium will convert the neutral molecule into its much more soluble anionic (salt) form.[1][4] This is a common and highly effective strategy for acidic compounds.[][6]

The causal mechanism is the deprotonation of the N-hydroxy group. In an alkaline environment, the proton is removed, creating a charged species that is more readily solvated by polar water molecules.

Caption: pH-Dependent Ionization of NHMB.
Experimental Protocol: Solubilization via pH Adjustment

Objective: To prepare a 10 mM stock solution of NHMB in an aqueous buffer.

Materials:

  • N-Hydroxy-N-methylbenzamide (solid or oil)

  • Deionized water or desired buffer (e.g., PBS)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Weigh Compound: Accurately weigh 15.12 mg of NHMB for a final volume of 10 mL (to make 10 mM).

  • Initial Suspension: Add the NHMB to a volumetric flask containing ~8 mL of the desired buffer. The compound will likely not dissolve and will form a suspension or oily residue.

  • pH Adjustment: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH approaches and surpasses the pKa of 8.28, you will observe the solid/oil dissolving. Continue adding NaOH until all of the compound is visibly dissolved and the pH is stable (e.g., at pH 9.5-10.0).

  • Final Volume: Once the compound is fully dissolved, carefully add the buffer to reach the final 10 mL mark. Mix thoroughly.

  • Verification & Use: The resulting solution is your aqueous stock. Before use in sensitive applications like cell culture, it is critical to adjust the pH of the final working solution back to the required physiological pH (e.g., 7.4) with HCl. Ensure the final concentration of NHMB remains below its solubility limit at the final pH.

Q2a: My experiment is pH-sensitive and cannot tolerate a pH of 9.5. What should I do?

A2a: This is a common limitation. If the final experimental medium must be at a specific pH (e.g., 7.4), you can still use this method, but you must be careful. Prepare the high-pH concentrated stock as described above. Then, perform a serial dilution into your final pH-buffered medium. The key is to ensure the final concentration of NHMB in the pH 7.4 medium is below its intrinsic solubility at that pH to prevent precipitation. If this concentration is too low for your needs, you must proceed to Tier 2 strategies.

Section 3: Tier 2 Troubleshooting - Employing Excipients

When pH adjustment alone is insufficient or incompatible, formulation excipients are the next logical step.

Q3: How can I use co-solvents to improve the solubility of NHMB?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the aqueous environment more favorable for semi-lipophilic molecules like NHMB, thereby increasing solubility.[] This is one of the most widely used strategies for formulation development.[8]

Causality: Water maintains a strong hydrogen-bonding network, which creates a high-energy "cavity" to accommodate a non-polar solute. Co-solvents disrupt this network, reducing the energy penalty of introducing the solute and enhancing solubility.

Co-SolventProperties & ConsiderationsTypical Use in Cell Culture
DMSO (Dimethyl sulfoxide)Excellent solubilizing power for a wide range of compounds. Can be toxic to cells at >0.5-1% v/v.Very common. Final concentration should be kept low and consistent across all experimental groups.
Ethanol Good solubilizing power, less toxic than DMSO but more volatile.Used frequently. Final concentration typically kept below 1% v/v.
PEG 400 (Polyethylene glycol 400)Low toxicity, highly water-miscible. Can create viscous solutions.Excellent choice for in vivo and in vitro work due to its safety profile.
Propylene Glycol Similar to PEG 400, a common vehicle in pharmaceutical formulations.A safe and effective option for many applications.
Experimental Protocol: Solubilization using a Co-solvent

Objective: To prepare a 100 mM stock solution of NHMB in DMSO for subsequent dilution.

Methodology:

  • Prepare High-Concentration Stock: Weigh 151.2 mg of NHMB and dissolve it in a final volume of 10 mL of 100% DMSO. Use a vortex or sonication bath to ensure complete dissolution. This creates a 100 mM stock.

  • Dilution into Aqueous Media: To prepare your working solution, add the DMSO stock dropwise to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing vigorously.[9]

  • Monitor for Precipitation: The key is to ensure the final percentage of the organic co-solvent is low enough to be non-toxic to your system (e.g., <0.5% DMSO for cell culture) and that the final NHMB concentration does not exceed its solubility limit in that specific water/co-solvent mixture.

Caption: Co-Solvent Stock Preparation Workflow.
Q3a: My compound precipitates when I dilute the co-solvent stock into my aqueous buffer. What's happening?

A3a: This is a common issue known as "crashing out." You have created a supersaturated, thermodynamically unstable solution.[9] When the highly concentrated drug in the organic solvent is rapidly diluted into the aqueous anti-solvent, it doesn't have time to nucleate and precipitate immediately. However, over time, it will crash out of solution. The solution is to either (a) decrease the final concentration of NHMB or (b) slightly increase the percentage of co-solvent in the final solution, if your experimental system can tolerate it.

Q4: I need to avoid organic solvents entirely, or I require a higher aqueous concentration. Are there other options?

A4: Yes. The use of cyclodextrins is an excellent and widely adopted strategy for enhancing the solubility of poorly soluble drugs without using organic co-solvents.[4][10][11]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[12] The exterior is hydrophilic, making the entire molecule water-soluble. The interior cavity is lipophilic (hydrophobic). The non-polar benzene ring of NHMB can insert into this cavity, forming a non-covalent "inclusion complex."[] This complex as a whole is water-soluble, effectively shielding the hydrophobic part of the drug from the water.

Cyclodextrin TypeCavity SizeBest ForNotes
α-Cyclodextrin SmallSmall aromatic rings.-
β-Cyclodextrin MediumMost common pharmaceutical scaffolds, including benzene rings.Native β-CD has relatively low water solubility itself.[14]
γ-Cyclodextrin LargeBulkier molecules, fused rings.-
HP-β-CD (Hydroxypropyl-β-CD)MediumHighly Recommended. Chemical modification breaks crystal lattice, dramatically increasing its own water solubility and complexation efficiency.[10]Often the first choice for pharmaceutical formulation.[]
SBE-β-CD (Sulfobutyl-ether-β-CD)MediumHighly Recommended. Another highly soluble derivative used to increase drug solubility.Excellent safety profile.[15]
Experimental Protocol: Solubilization using Cyclodextrins

Objective: To prepare a soluble NHMB formulation using HP-β-CD.

Methodology:

  • Choose Molar Ratio: A common starting point is a 1:1 molar ratio of NHMB to HP-β-CD. You may need to optimize this to higher ratios (e.g., 1:2, 1:5) for better efficacy.

  • Prepare Cyclodextrin Solution: Dissolve the appropriate amount of HP-β-CD in your aqueous buffer. For example, to make a 10 mM 1:1 complex in 10 mL, you would use ~140 mg of HP-β-CD (assuming an avg. MW of ~1400 g/mol ).

  • Add Compound: Add the NHMB (15.12 mg for 10 mM in 10 mL) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (e.g., 24-48 hours) to allow the equilibrium of complex formation to be reached. Gentle heating (e.g., 40-50°C) can sometimes accelerate this process, but be mindful of the thermal stability of NHMB.[16]

  • Clarify Solution: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the soluble NHMB-cyclodextrin complex.

Caption: Cyclodextrin Inclusion Complex Formation.
Section 4: Advanced Considerations & Stability
Q5: How do I choose the best solubilization strategy for my specific application?

A5: The optimal strategy depends on your experimental constraints, including required concentration, route of administration, and system tolerance for excipients.

G start Start: Need to dissolve NHMB q1 Is your experiment pH-sensitive? start->q1 q3 Can your system tolerate organic co-solvents (e.g., <0.5% DMSO)? q1->q3 Yes a1 Use pH Adjustment: Prepare high pH stock, then dilute and neutralize. q1->a1 No q2 Is the required concentration achieved below solubility limit at physiological pH? q2->q3 No success SUCCESS: Solution Prepared q2->success Yes a2 Use Co-Solvents: Prepare concentrated stock in DMSO, EtOH, or PEG 400. q3->a2 Yes a3 Use Cyclodextrins: Formulate with HP-β-CD or SBE-β-CD. q3->a3 No a1->q2 a2->success a3->success

Caption: Decision Tree for Solubilization Strategy.
Q6: Is N-Hydroxy-N-methylbenzamide stable in solution? What should I be aware of?

A6: Stability is a critical concern that must not be overlooked.

  • pH Stability: The amide bond in NHMB is susceptible to hydrolysis under strongly acidic or basic conditions.[17] While using a high pH to dissolve the compound is effective, prolonged storage in a highly alkaline solution is not recommended. It is best to neutralize the solution for storage or, ideally, prepare it fresh. Some related N-hydroxymethyl compounds have shown instability in alkaline conditions.[18]

  • Thermal Stability: Attempts to purify NHMB by vacuum distillation have resulted in thermal decomposition.[16] Avoid excessive or prolonged heating during the solubilization process.

  • General Recommendation: For maximum reproducibility, always use freshly prepared solutions . If storage is necessary, store at 4°C or -20°C in a tightly sealed container, protected from light, and for the shortest duration possible. Perform a quick solubility check before use if the solution has been stored.

Section 5: Frequently Asked Questions (FAQs)
  • Q: What is the pKa of NHMB?

    • A: The pKa is 8.28, meaning it is a weak acid.[1]

  • Q: What is the maximum percentage of DMSO I should use in a cell-based assay?

    • A: This is cell-line dependent, but a general rule is to keep the final concentration at or below 0.5% v/v to avoid solvent-induced artifacts. Always include a vehicle control (medium + same % of DMSO) in your experiments.

  • Q: Which cyclodextrin is the best one to start with?

    • A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent first choice due to its high water solubility, proven efficacy, and strong safety profile.[10][]

  • Q: Can I combine methods?

    • A: Yes. For extremely challenging cases, combining a moderate pH adjustment with a co-solvent or cyclodextrin can have a synergistic effect.[][6] For example, preparing a cyclodextrin complex in a slightly basic buffer (e.g., pH 8.5) may be more effective than either method alone.

References
  • PubChem. N-hydroxy-N-methylbenzamide. National Center for Biotechnology Information. [Link][2][19]

  • NextSDS. N-hydroxy-N-methylbenzamide — Chemical Substance Information. [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids. [Link]

  • PubChem. N-(hydroxymethyl)benzamide. National Center for Biotechnology Information. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PubChemLite. N-hydroxy-n-methylbenzamide (C8H9NO2). [Link]

  • PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Link]

  • Catalent. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Preprints.org. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • IJPSM. SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • VBN. Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life and Storage Stability of N-Hydroxy-N-methylbenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the shelf-life and storage stability of N-Hydroxy-N-methylbenzamide. By understan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the shelf-life and storage stability of N-Hydroxy-N-methylbenzamide. By understanding the inherent chemical liabilities of this molecule and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Stability of N-Hydroxy-N-methylbenzamide

N-Hydroxy-N-methylbenzamide, as a hydroxamic acid derivative, possesses a chemically sensitive functional group prone to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, oxidation, and photodegradation. Understanding these pathways is critical for developing effective strategies to enhance the compound's stability. Hydroxamic acids are known to be susceptible to enzymatic hydrolysis in biological matrices, a factor to consider in experimental design.[1][2][3][4] The stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-Hydroxy-N-methylbenzamide?

A1: For long-term storage, solid N-Hydroxy-N-methylbenzamide should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[5][6] Recommended storage temperatures are typically 2-8°C. For short-term storage, room temperature is acceptable if the compound is protected from moisture and light.

Q2: How should I prepare and store stock solutions of N-Hydroxy-N-methylbenzamide?

A2: Stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO or ethanol. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the primary degradation pathways for N-Hydroxy-N-methylbenzamide?

A3: The main degradation pathways are:

  • Hydrolysis: This is a major concern, especially under basic (alkaline) conditions, which can lead to the cleavage of the amide bond to form N-methylhydroxylamine and benzoic acid.[7][8][9]

  • Oxidation: The hydroxamic acid moiety can be susceptible to oxidation, potentially leading to the formation of nitroso and other related impurities.[10]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. It is recommended to handle the compound and its solutions in amber vials or under low-light conditions.[11]

Q4: Can I anticipate the stability of N-Hydroxy-N-methylbenzamide in a biological matrix like plasma?

A4: Hydroxamic acids are known to be metabolized by plasma esterases.[1][3] Therefore, you should expect limited stability in plasma. The rate of degradation will depend on the specific plasma (human, rat, mouse) and the experimental conditions. It is crucial to perform preliminary stability studies in the target biological matrix to determine the compound's half-life.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent assay results or loss of compound potency over time. Degradation of the compound in stock solutions or during the experiment.1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. 2. Aliquot stock solutions: If you must store solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. 3. Control experimental conditions: Ensure consistent pH, temperature, and light exposure across all experiments.
Appearance of unknown peaks in HPLC analysis of a stored sample. Formation of degradation products.1. Characterize degradation products: Use techniques like LC-MS to identify the mass of the unknown peaks and hypothesize their structures. This can confirm degradation pathways. 2. Perform a forced degradation study: This will help to intentionally generate degradation products and confirm their retention times in your analytical method (see Protocol 1).[11][12][13][14]
Precipitation of the compound from an aqueous solution. Poor aqueous solubility, which can be exacerbated by pH changes or temperature fluctuations.1. Use a co-solvent: If compatible with your experimental system, use a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to maintain solubility. 2. Check the pH of your buffer: Ensure the pH of your aqueous solution is compatible with the compound's solubility. 3. Prepare solutions at the final concentration: Avoid high-concentration aqueous stock solutions that may be prone to precipitation.
Discoloration of the solid compound or solutions. Potential oxidation or photodegradation.1. Store properly: Ensure the solid compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 2. Use amber vials: Always handle solutions in amber vials or tubes to minimize light exposure.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study for N-Hydroxy-N-methylbenzamide

This protocol outlines a systematic approach to identify the degradation pathways and develop a stability-indicating analytical method.[11][13]

Objective: To investigate the stability of N-Hydroxy-N-methylbenzamide under various stress conditions.

Materials:

  • N-Hydroxy-N-methylbenzamide

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade acetonitrile and water

  • A suitable buffer (e.g., phosphate or acetate) for the mobile phase

Analytical Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of buffer and acetonitrile. The exact gradient should be optimized to separate the parent compound from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of N-Hydroxy-N-methylbenzamide.

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Hydroxy-N-methylbenzamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute to the final concentration.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute to the final concentration.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by the developed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of N-Hydroxy-N-methylbenzamide and detect any related impurities.

Materials:

  • N-Hydroxy-N-methylbenzamide sample

  • Reference standard of N-Hydroxy-N-methylbenzamide

  • HPLC-grade acetonitrile and water

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV spectral analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of N-Hydroxy-N-methylbenzamide in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

  • Analysis and Data Interpretation: Inject the sample and the reference standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

Degradation Decision Tree

start Stability Issue Observed q1 Is the issue related to stored solutions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Prepare fresh solutions. Aliquot for storage at -20°C or below. a1_yes->s1 q2 Are there unexpected peaks in the chromatogram? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Perform forced degradation study to identify peaks. a2_yes->s2 q3 Is there sample precipitation? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Adjust pH or use a co-solvent. a3_yes->s3 q4 Is there discoloration of the sample? a3_no->q4 a4_yes Yes q4->a4_yes s4 Store under inert gas and protect from light. a4_yes->s4

Caption: Troubleshooting workflow for stability issues.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC Analysis acid->analysis base Base Hydrolysis base->analysis ox Oxidation ox->analysis therm Thermal therm->analysis photo Photo photo->analysis start N-Hydroxy-N-methylbenzamide Stock Solution start->acid start->base start->ox start->therm start->photo report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for forced degradation studies.

References

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. PubMed.
  • Hydroxamates: Relationships between Structure and Plasma Stability.
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox.
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox.
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • SAFETY D
  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • N-(Hydroxymethyl)
  • The metabolism of a stable N-hydroxymethyl deriv
  • A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing.
  • N-hydroxy-N-methylbenzamide | 2446-50-6. Sigma-Aldrich.
  • Benzamide, 4-hydroxy-N-methyl- (9CI) | CAS#:27642-27-9. Chemsrc.
  • N-hydroxy-N-methylbenzamide — Chemical Substance Inform
  • N-Methylbenzamide - Safety D
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Technical Support Center: N-(2-aminoethyl)
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com.
  • N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715. PubChem - NIH.
  • preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments. Benchchem.
  • N-(hydroxymethyl)benzamide | C8H9NO2 | CID 80493. PubChem.
  • The oxidation of hydroxamic acids. Journal of the Chemical Society C - RSC Publishing.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • N-Hydroxy-N-methylbenzamide. Sapphire Bioscience.
  • N-hydroxy-n-methylbenzamide (C8H9NO2). PubChemLite.
  • N-HYDROXY-N-METHYLBENZAMIDE.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Inter-laboratory Validation of Analytical Methods for Benzamide, N,N,4-trimethyl- Quantific
  • ANALYTICAL METHODS.
  • 4-hydroxy-N-methylbenzamide | CAS 27642-27-9. SCBT.
  • 27642-27-9 Cas No. | 4-Hydroxy-N-methylbenzamide. Apollo Scientific.

Sources

Optimization

Minimizing byproduct formation during N-Hydroxy-N-methylbenzamide preparation

Technical Support Center: Optimization & Troubleshooting for N-Hydroxy-N-methylbenzamide Synthesis Introduction Welcome to the Technical Support Center for the preparation of N-Hydroxy-N-methylbenzamide. This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for N-Hydroxy-N-methylbenzamide Synthesis

Introduction Welcome to the Technical Support Center for the preparation of N-Hydroxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to help you minimize byproduct formation (such as O-acylation and hydrolysis) during your synthesis workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding significant O-benzoylation (N-methyl-O-benzoylhydroxylamine) instead of the desired N-benzoylation? Causality & Solution: Regioselectivity in ambident nucleophiles like N-methylhydroxylamine is strictly governed by pH. The conjugate acid of the amine has a pKa of approximately 5.96 (1)[1], while the hydroxyl proton has a much higher pKa (typically > 9). If the reaction pH exceeds 10—often caused by using strong bases like NaOH without careful buffering—the hydroxyl group deprotonates. This forms a highly nucleophilic alkoxide-like oxygen that outcompetes the nitrogen, leading to O-acylation. Action: Maintain Schotten-Baumann conditions strictly at pH 7.5–8.0 using a mild base like NaHCO 3​ . This ensures the nitrogen is deprotonated and nucleophilic while the oxygen remains protonated and less reactive.

Q2: I am observing the formation of N,O-dibenzoyl-N-methylhydroxylamine. How can I prevent this over-reaction? Causality & Solution: Dibenzoylation occurs when the target N-hydroxy-N-methylbenzamide undergoes a secondary acylation at the hydroxyl group. This is driven by localized excesses of benzoyl chloride and elevated temperatures that increase the reaction kinetics of the secondary hydroxyl attack. Action: Ensure strict stoichiometric control (exactly 1.0 equivalent of benzoyl chloride). Add the acyl chloride dropwise over 15-30 minutes to a pre-cooled (0–5 °C) solution of the amine and base to prevent localized concentration spikes and thermal runaway.

Q3: My yield is low, and I am recovering large amounts of benzoic acid. What went wrong? Causality & Solution: Benzoic acid is the hydrolysis byproduct of benzoyl chloride. In aqueous-organic biphasic systems, water competes as a nucleophile. If the acyl chloride is added too rapidly or the biphasic stirring is inadequate, the localized acyl chloride reacts with water instead of the amine. Action: Use a biphasic system (e.g., THF/H 2​ O 10:1) with vigorous stirring. Keep the temperature at 0 °C to suppress the hydrolysis rate, which has a higher activation energy than the amine acylation.

Section 2: Self-Validating Experimental Protocol

Optimized Synthesis of N-Hydroxy-N-methylbenzamide This protocol utilizes a THF/H 2​ O biphasic system with NaHCO 3​ to buffer the pH, ensuring N-selectivity and minimizing hydrolysis (2)[2].

Step-by-Step Methodology:

  • Preparation: Suspend N-methylhydroxylamine hydrochloride (2.02 g, 24 mmol) in a mixture of THF/H 2​ O (40 mL, 10:1 ratio) in a round-bottom flask equipped with a magnetic stirrer[2].

  • Buffering: Cool the suspension to 0 °C using an ice-water bath. Add NaHCO 3​ (4.06 g, 48 mmol, 2.0 equiv) portion-wise[2]. Validation Check: Effervescence (CO 2​ release) should be observed. Stir for 10 minutes until the bubbling subsides, ensuring the pH stabilizes around 7.5–8.0.

  • Acylation: Dissolve benzoyl chloride (2.81 mL, 24 mmol, 1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise over 10–15 minutes to the cooled amine mixture[2]. Validation Check: The internal temperature must not exceed 5 °C during addition to prevent O-acylation and hydrolysis.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight[2]. Validation Check: The biphasic mixture should become a clear, pale-yellow solution as the reaction reaches completion.

  • Workup: Dilute the mixture with 50 mL of Dichloromethane (DCM) and 20 mL of H 2​ O. Separate the organic layer, extract the aqueous layer three times with DCM, and wash the combined organic layers with saturated brine[2].

  • Purification: Dry the organic phase over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify the crude yellow oil via silica gel column chromatography (gradient of 20% EtOAc/hexanes to 100% EtOAc) to yield the target product[2].

Section 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and byproduct formation, validating the protocol choices.

Reaction ParameterTarget: N-Acylation (%)Byproduct: O-Acylation (%)Byproduct: Hydrolysis (%)
pH 7.5 (NaHCO 3​ , 0 °C) 85 - 90% < 2%5 - 8%
pH > 10 (NaOH, 0 °C)40 - 50%35 - 45%10 - 15%
pH 7.5 (NaHCO 3​ , 25 °C)65 - 70%5 - 10%20 - 25%
Excess Acyl Chloride (1.5 eq)50 - 60%30 - 40% (Diacylated)5 - 10%

Section 4: Visualizing Regioselectivity

The diagram below illustrates the competitive pathways during the reaction and the specific conditions that drive them.

ReactionPathway Reactants N-Methylhydroxylamine + Benzoyl Chloride Target N-Hydroxy-N-methylbenzamide (Target Product) Reactants->Target pH 7-8, 0°C (N-Attack) O_Acyl N-Methyl-O-benzoylhydroxylamine (O-Acylation) Reactants->O_Acyl pH > 10 (O-Attack) Hydrolysis Benzoic Acid (Hydrolysis) Reactants->Hydrolysis Excess H2O Uncontrolled pH Di_Acyl N,O-Dibenzoyl-N-methylhydroxylamine (Over-reaction) Target->Di_Acyl Excess Acyl Chloride High Temp

Reaction pathways showing conditions driving target synthesis versus byproduct formation.

References

  • Title: pKa Data Compiled by R.
  • Title: The Hydrogen Atom Transfer Reactivity of Sulfinic Acids Source: The Royal Society of Chemistry URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Hydroxy-N-methylbenzamide Derivatization

Welcome to the Advanced Application Scientist Troubleshooting Guide. Derivatizing N-hydroxy-N-methylbenzamide (e.g., via O-alkylation or O-acylation) presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Troubleshooting Guide. Derivatizing N-hydroxy-N-methylbenzamide (e.g., via O-alkylation or O-acylation) presents unique thermodynamic and kinetic challenges. The proximity of the N-methyl group and the bulky benzoyl moiety creates a sterically congested environment around the nucleophilic oxygen, often leading to low yields, sluggish reaction rates, or unwanted side reactions like N-O bond cleavage.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Logic Tree: Derivatization Troubleshooting

G A Derivatization of N-Hydroxy-N-methylbenzamide B Low Yield or Incomplete Conversion? A->B G Side Reactions (e.g., N-O Cleavage)? A->G C Steric Hindrance at Electrophile? B->C Yes E Insufficient Deprotonation? B->E Yes D Switch to Triflates, Iodides, or Add DMAP C->D High Bulk F Use NaH or KHMDS in Polar Aprotic Solvent E->F Weak Base Used H Lower Temperature & Use Milder Base (Cs2CO3) G->H Yes

Diagnostic workflow for troubleshooting N-hydroxy-N-methylbenzamide derivatization failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does O-alkylation of N-hydroxy-N-methylbenzamide fail with standard alkyl bromides, and how can I force the reaction? A1: Causality: The N-methyl group and the benzoyl moiety create a highly congested steric environment around the nucleophilic oxygen. Standard SN​2 reactions with secondary or bulky alkyl bromides suffer from high activation energy barriers, causing the reaction to stall. Solution: You must enhance the electrophilicity of the alkylating agent and the nucleophilicity of the oxygen. Convert your alkyl halide to a trifluoromethanesulfonate (triflate) or use an alkyl iodide. Additionally, employing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMSO) ensures complete deprotonation of the hydroxamic acid, maximizing the oxygen's nucleophilicity. For challenging O-alkylations, utilizing aprotic-dipolar solvents is critical to avoid hydrogen-bonding stabilization of the nucleophile[1].

Q2: During O-acylation to form mixed hydroxamic anhydrides, I observe significant unreacted starting material. What is the optimal coupling strategy? A2: Causality: Standard coupling agents like EDC or DCC form an O-acylisourea intermediate. This intermediate is often too sterically hindered to undergo efficient attack by the bulky N-hydroxy-N-methylbenzamide. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the activated intermediate to form a highly reactive acylpyridinium species, which extends the electrophilic center away from the steric bulk, making it more accessible to the hindered hydroxyl group. Alternatively, forming a mixed anhydride intermediate using methanesulfonyl chloride (MsCl) has been proven highly effective for hindered systems, allowing the reaction to proceed smoothly at 0°C[2].

Q3: I am trying to synthesize a Weinreb amide analog via O-methylation, but I am seeing N-O bond cleavage. How do I prevent this? A3: Causality: The N-O bond in hydroxamic acid derivatives is relatively weak and susceptible to reductive cleavage or base-catalyzed elimination, especially under harsh heating or strongly reducing conditions[3]. Solution: Avoid strong reducing agents and excessive heating. If using basic conditions for O-methylation (e.g., with dimethyl sulfate or methyl iodide), step down to a milder base like Cs2​CO3​ or K2​CO3​ in acetone or acetonitrile, and keep the temperature strictly below 50°C[4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the yield of O-derivatized N-hydroxy-N-methylbenzamide when reacting with a sterically hindered secondary electrophile (e.g., isopropyl iodide).

Reaction TypeReagents / CatalystSolventTemp (°C)Typical YieldMechanistic Note
O-Alkylation K2​CO3​ / Isopropyl BromideAcetone60°C< 15%Insufficient electrophilicity; steric clash prevents SN​2 .
O-Alkylation NaH / Isopropyl IodideDMF25°C65 - 75%NaH ensures full deprotonation; Iodide is a superior leaving group.
O-Alkylation KHMDS / Isopropyl TriflateTHF-78°C to 0°C> 85%Triflate overcomes steric barriers; low temp prevents N-O cleavage.
O-Acylation EDC·HCl / Carboxylic AcidDCM25°C20 - 30%O-acylisourea intermediate is too bulky for nucleophilic attack.
O-Acylation MsCl / Et3​N (Mixed Anhydride)THF0°C80 - 88%Mixed anhydride activation effectively bypasses steric hindrance[2].

Self-Validating Experimental Protocol

Optimized O-Alkylation of Sterically Hindered N-Hydroxy-N-methylbenzamide

This protocol utilizes a strong base in a polar aprotic solvent to ensure complete deprotonation, coupled with a highly reactive electrophile. The protocol includes built-in validation steps to ensure mechanistic success at each stage.

Materials Required:

  • N-Hydroxy-N-methylbenzamide (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Iodide or Triflate (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Step-by-Step Methodology:

  • Preparation of the Alkoxide (Validation Step 1):

    • In a flame-dried, inert-gas-purged round-bottom flask, suspend NaH (1.2 equiv) in anhydrous DMF (0.2 M relative to substrate) and cool to 0°C using an ice bath.

    • Slowly add a solution of N-hydroxy-N-methylbenzamide (1.0 equiv) in DMF dropwise.

    • Self-Validation: Observe the evolution of hydrogen gas ( H2​ ). The cessation of bubbling (typically after 15-30 minutes) confirms the complete quantitative deprotonation of the hydroxyl group, forming the highly nucleophilic sodium alkoxide.

  • Electrophile Addition:

    • Maintain the reaction at 0°C. Slowly add the alkyl iodide or triflate (1.5 equiv) dropwise via syringe.

    • Causality: Adding the electrophile slowly at 0°C prevents localized exothermic spikes that could lead to N-O bond cleavage or elimination side-reactions of the alkyl halide.

  • Reaction Propagation and Monitoring (Validation Step 2):

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The starting material (hydroxamic acid) will typically streak or have a low Rf​ due to hydrogen bonding, whereas the O-alkylated product will appear as a distinct, higher Rf​ spot that is UV-active. Complete disappearance of the lower spot validates the conversion.

  • Quenching and Workup:

    • Cool the mixture back to 0°C and carefully quench with saturated aqueous NH4​Cl to neutralize any unreacted NaH.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers extensively with water (3x) and brine (1x) to remove the DMF solvent.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb)
  • Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis Source: ChemRxiv URL
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL
  • Process for the production of o-substituted oximes (EP0121701A1)

Sources

Optimization

Refining chromatography solvent gradients for N-Hydroxy-N-methylbenzamide isolation

Welcome to the Technical Support Center for chromatographic isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-Hydroxy-N-methylbenzamide—a polar, hydrogen-bonding Weinreb amide analog.

This guide bypasses generic advice to focus on the causality behind peak distortion and retention failure, providing you with self-validating protocols to ensure absolute scientific integrity during your method development.

Part 1: Troubleshooting & FAQs

Q1: Why does N-Hydroxy-N-methylbenzamide exhibit severe peak tailing on standard reversed-phase (C18) columns, and how do I correct it? Causality: N-Hydroxy-N-methylbenzamide contains both a basic nitrogen and a hydrogen-bond-donating hydroxyl group. In reversed-phase HPLC using standard silica-based columns, these polar functional groups undergo secondary ionic and hydrogen-bonding interactions with residual acidic silanol groups (Si-OH) on the stationary phase [1]. At a mid-range pH, these silanols ionize to SiO⁻, strongly interacting with the partially protonated amide. This causes molecules to be retained at different rates across the column bed, resulting in a pronounced "tailing" effect [3]. Resolution: Lower the mobile phase pH to < 3.0 using formic acid or phosphoric acid. This protonates the silanol groups back to neutral Si-OH, minimizing secondary interactions [1]. If tailing persists, transition to a high-purity, end-capped C18 column or a polar-embedded stationary phase [2].

Q2: How should I structure the solvent gradient to isolate this compound from closely eluting synthetic precursors like N-methylhydroxylamine? Causality: Due to the high polarity of the hydroxamate motif, N-Hydroxy-N-methylbenzamide elutes very early under standard reversed-phase conditions. If the initial gradient contains too much organic modifier, the compound will co-elute with the solvent front or highly polar unreacted precursors. Resolution: Employ a shallow gradient starting at a highly aqueous composition (e.g., 2–5% Acetonitrile) and increasing slowly (e.g., 1–2% per minute). This allows the hydrophobic phenyl ring to partition effectively into the C18 phase while the polar headgroup remains solvated, maximizing resolution [5].

Q3: My compound is still eluting too close to the void volume despite a 5% organic start. What is the next logical step? Causality: When a compound's polarity exceeds the hydrophobic retention capacity of a reversed-phase system, partitioning fails. Resolution: Switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and an inverse gradient starting with a high concentration of organic solvent (e.g., 95% Acetonitrile) [4]. Retention is achieved by the analyte partitioning into a water-rich layer immobilized on the stationary phase.

Part 2: Logical Workflows & Visualizations

The following diagram illustrates the logical decision tree for optimizing the retention and peak shape of polar amides.

OptimizationWorkflow Start Analyze N-Hydroxy- N-methylbenzamide EvalRet Evaluate Retention (k') Start->EvalRet LowRet k' < 2 (Elutes near void) EvalRet->LowRet Poor partitioning GoodRet k' >= 2 (Adequate retention) EvalRet->GoodRet Good partitioning SwitchHILIC Switch to HILIC Mode (Start 95% ACN) LowRet->SwitchHILIC EvalShape Evaluate Peak Shape (Tailing Factor) GoodRet->EvalShape SwitchHILIC->EvalShape Tailing Tf > 1.5 (Secondary Interactions) EvalShape->Tailing Silanol activity GoodShape Tf <= 1.5 (Symmetrical) EvalShape->GoodShape Ideal shape FixTailing Lower pH < 3.0 or Use End-Capped C18 Tailing->FixTailing OptimizeGrad Flatten Gradient Slope for Purity GoodShape->OptimizeGrad FixTailing->EvalShape Re-evaluate Done Method Validated OptimizeGrad->Done

Workflow for optimizing retention and peak shape of polar amides.

Part 3: Quantitative Data Presentation

The table below summarizes the causality of mobile phase pH and column chemistry on the chromatographic performance of N-Hydroxy-N-methylbenzamide.

Table 1: Effect of Mobile Phase and Column Chemistry on Amide Chromatography

Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from Precursor
Standard C186.8 (Unbuffered)4.22.8 (Fail)1.1 (Co-elution)
Standard C182.7 (0.1% Formic Acid)4.51.6 (Marginal)1.8 (Acceptable)
End-capped C182.7 (0.1% Formic Acid)4.81.1 (Pass)2.4 (Baseline)
Amide-HILIC6.8 (Ammonium Acetate)8.5 (HILIC mode)1.0 (Pass)3.5 (Excellent)

Part 4: Self-Validating Experimental Protocol

Reversed-Phase Gradient Optimization for N-Hydroxy-N-methylbenzamide

Objective: Establish a robust isolation method with a Tailing Factor (Tf) ≤ 1.5 and Resolution (Rs) ≥ 2.0.

Step 1: System Suitability & Void Volume Determination

  • Inject 1 µL of a neutral, unretained marker (e.g., uracil) using an initial mobile phase of 50:50 Water:Acetonitrile.

  • Validation Checkpoint: Calculate the void time ( t0​ ). If t0​ fluctuates by >2% across three injections, troubleshoot pump proportioning valves before proceeding. A stable t0​ is required to accurately calculate the capacity factor ( k′ ).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade H2​O (pH ~2.7). Causality: The low pH suppresses the ionization of residual silanols on the silica support, preventing secondary ionic interactions.

  • Mobile Phase B: Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Initial Scouting Gradient

  • Install a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: Measure the retention time ( tR​ ) of the target peak. Calculate k′=(tR​−t0​)/t0​ . If k′<2 , the method lacks sufficient retention. Do not proceed to Step 4; instead, switch to a HILIC column.

Step 4: Gradient Flattening (Targeted Isocratic Hold)

  • Identify the %B at which the compound elutes during the scouting run (e.g., elutes at 20% B).

  • Program a shallow, targeted gradient: Start at 2% B, ramp to 15% B over 5 mins, hold at 15% B for 5 mins (to elute the target compound), then ramp to 95% B to wash the column.

  • Validation Checkpoint: Calculate peak asymmetry ( As​ ) or Tailing Factor ( Tf​ ). If Tf​>1.5 , the column's end-capping may be degraded. Replace the column with a fresh polar-embedded phase to further mask silanols before attempting preparative isolation.

Part 5: References

  • Troubleshooting peak tailing in HPLC analysis of benzamides Source: Benchchem URL: Verified Link

  • Common Causes Of Peak Tailing in Chromatography Source: Alwsci URL: Verified Link

  • Peak Tailing in HPLC Source: Element Lab Solutions URL: Verified Link

  • Strategies for Purifying Highly Polar Organic Compounds Source: Benchchem URL: Verified Link

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS Source: Waters URL: Verified Link

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Chemical Shift Validation for N-Hydroxy-N-methylbenzamide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1][2] This guide provides an in-depth, experience-driven comparison and validation workflow for the ¹H and ¹³C NMR chemical shifts of N-Hydroxy-N-methylbenzamide, a hydroxamic acid derivative of interest.

Hydroxamic acids present unique challenges in NMR analysis due to the presence of labile protons, potential for geometrical isomerism (E/Z), and solvent-dependent hydrogen bonding.[3][4][5] Therefore, a simple data dump is insufficient. This guide explains the causality behind experimental choices and establishes a self-validating system by comparing theoretically predicted data with experimental results, contextualized by the analysis of a closely related analogue, N-methylbenzamide.

The Challenge: Isomerism and Solvent Effects in Hydroxamic Acids

The C-N amide bond in hydroxamic acids possesses a partial double bond character, leading to restricted rotation and the potential for E and Z isomers.[3][4] The equilibrium between these isomers is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[3][4][6] For instance, Z-isomers are often favored in polar, protic solvents that can stabilize the structure through intermolecular hydrogen bonds.[5] This phenomenon can lead to signal broadening or the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation. Computational studies have shown that explicit solvent interactions must be considered to accurately predict chemical shifts, as labile protons will readily form H-bonds with solvents like DMSO.[6][7]

Part 1: Theoretical vs. Experimental Data - Establishing a Benchmark

Therefore, we first turn to predicted data from computational models and public databases as our theoretical benchmark. These predictions provide a valuable starting point for spectral assignment.

Table 1: Predicted vs. Literature ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Hydroxy-N-methylbenzamide

Atom Assignment Structure Predicted ¹H (ppm) Literature ¹H (ppm, CDCl₃)[8] Predicted ¹³C (ppm)
N-OHN-Hydroxy-N-methylbenzamide Structure~8-10 (highly variable)9.67 (broad s)N/A
N-CH₃~3.2-3.43.20 (s)~35-40
Ar-H (ortho)~7.6-7.87.7-7.1 (m)~127-129
Ar-H (meta)~7.4-7.57.7-7.1 (m)~128-130
Ar-H (para)~7.4-7.57.7-7.1 (m)~130-132
C=ON/AN/A~168-172
Ar-C (ipso)N/AN/A~132-135

Predicted values are aggregated from various computational sources and databases like PubChem.[9][10] Exact values can vary based on the algorithm and solvent model used.

Part 2: A Validated Experimental Protocol

To validate or refute the predicted data, a robust experimental protocol is essential. The choice of solvent and acquisition parameters is critical for obtaining high-quality, reproducible data.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity N-Hydroxy-N-methylbenzamide. The use of a certified reference material, if available, is ideal for quantitative NMR (qNMR).[11][12]

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Causality : DMSO-d₆ is highly recommended. Its polarity helps in dissolving a wide range of compounds, and its hydrogen bond accepting nature can help in sharpening the exchangeable N-OH proton signal, which often appears as a very broad singlet.[7] Chloroform-d (CDCl₃) is an alternative but may result in broader labile proton signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the instrument to achieve optimal magnetic field homogeneity. This is crucial for sharp lines and accurate integration.

    • Calibrate the 90° pulse width for the specific probe and sample.

  • ¹H NMR Acquisition:

    • Parameters : Set a spectral width of approximately 12-16 ppm. Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest (a 5-7 second delay is often sufficient for quantitative accuracy).[2][13] Acquire at least 16-32 scans for a good signal-to-noise ratio.

    • D₂O Exchange : To definitively identify the N-OH proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The labile N-OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

  • ¹³C NMR Acquisition:

    • Parameters : Use a proton-decoupled pulse sequence. Set a spectral width of ~220-240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals in the ¹H spectrum and assign them based on chemical shift, multiplicity (singlet, doublet, multiplet), and integration values.

Workflow Diagram

Caption: Experimental workflow for NMR chemical shift validation.

Part 3: Comparative Analysis - The Power of Analogue Comparison

To add a layer of confidence to our assignments, we compare the (hypothetical) experimental data of N-Hydroxy-N-methylbenzamide with the known experimental data of its close structural analogue, N-methylbenzamide.[14][15] This comparison helps to understand the electronic effect of the N-hydroxy group.

Table 2: Comparative NMR Data (δ, ppm) in CDCl₃

Assignment N-Hydroxy-N-methylbenzamide (Hypothetical Experimental) N-methylbenzamide (Experimental)[15][16] Observed Difference (Δδ) Causality of the Shift
¹H NMR
N-H/N-OH~9.7 (broad s, 1H)~6.3 (broad s, 1H)+3.4The N-OH proton is more acidic and deshielded compared to the N-H proton.
N-CH₃~3.2 (s, 3H)~3.0 (d, 3H)+0.2The electronegative oxygen atom deshields the adjacent methyl protons. The signal is a singlet as there is no adjacent proton to couple with.
Ar-H (ortho)~7.7 (m, 2H)~7.8 (d, 2H)-0.1Minor change, indicating the N-OH group has a modest effect on the aromatic ring's electronics compared to the N-H group.
Ar-H (meta/para)~7.4 (m, 3H)~7.4-7.5 (m, 3H)~0.0Minimal effect further from the substitution site.
¹³C NMR
N-CH₃~38~27+11Strong deshielding effect from the directly attached, highly electronegative oxygen atom.
C=O~169~168+1Minor deshielding effect on the carbonyl carbon.
Ar-C~127-133~127-134Minor ShiftsThe overall aromatic carbon signals are expected to be very similar, confirming the core benzamide structure.

Note: The multiplicity of the N-CH₃ in N-methylbenzamide is a doublet due to coupling with the N-H proton. This coupling is absent in N-Hydroxy-N-methylbenzamide.

Conclusion

This guide establishes a multi-faceted workflow for the validation of ¹H and ¹³C NMR chemical shifts for N-Hydroxy-N-methylbenzamide. By integrating theoretical predictions, a rigorous experimental protocol, and comparative analysis with a known analogue, researchers can achieve a high degree of confidence in their structural assignments. The causality-driven approach to solvent selection and parameter optimization is crucial, especially for challenging molecules like hydroxamic acids. This self-validating system ensures the scientific integrity required for advanced research and drug development.

References

  • Bunton, C. A., & Ren, Y. (1997). Micellar and Solvent Effects on the Geometrical Isomerism of Hydroxamic Acids and Their Anions. Langmuir, 13(24), 6473–6482. Available from: [Link]

  • American Chemical Society. (n.d.). Micellar and Solvent Effects on the Geometrical Isomerism of Hydroxamic Acids and Their Anions. Available from: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0318721). Available from: [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)benzamide. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

  • PubChem. (n.d.). N-hydroxy-N-methylbenzamide. Available from: [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Available from: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0147579). Available from: [Link]

  • PubChemLite. (n.d.). N-hydroxy-n-methylbenzamide (C8H9NO2). Available from: [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Available from: [Link]

  • ATB (Automated Topology Builder). (n.d.). N-hydroxymethylbenzamide | C8H9NO2 | MD Topology | NMR | X-Ray. Available from: [Link]

  • MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. Available from: [Link]

  • Process NMR Associates. (2018). NMR Validation Archives. Available from: [Link]

  • PubChem. (n.d.). N-Methylbenzamide. Available from: [Link]

  • ResearchGate. (n.d.). NMR spectra of salicylohydroxamic acid in DMSO-d 6 solution: a DFT study. Available from: [Link]

  • Dovepress. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Available from: [Link]

  • SpectraBase. (n.d.). N-methylbenzamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. (n.d.). N-methylbenzamide. Available from: [Link]

  • ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Available from: [Link]

  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available from: [Link]

Sources

Comparative

A Comparative Guide for Senior Application Scientists: N-Hydroxy-N-methylbenzamide vs. N-methoxy-N-methylbenzamide (Weinreb Amide) in Acylation Chemistry

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylation reactions, particularly the synthesis of ketones from carboxylic acid derivatives, are fun...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylation reactions, particularly the synthesis of ketones from carboxylic acid derivatives, are fundamental transformations. However, they are often plagued by the issue of over-addition when using highly reactive organometallic reagents. This guide provides an in-depth comparison of two key reagents designed to solve this problem: the widely acclaimed N-methoxy-N-methylbenzamide, or Weinreb amide, and its lesser-known analog, N-Hydroxy-N-methylbenzamide. We will explore their mechanisms, stability, and practical applications to inform reagent selection in complex synthetic campaigns.

Foundational Principles: Structure and Mechanism

The efficacy of both amides hinges on their ability to temper the reactivity of the carbonyl group and prevent the unwanted formation of tertiary alcohols. This control is achieved through the formation of a stable tetrahedral intermediate upon nucleophilic attack. However, the nature of this stabilization differs significantly between the two, stemming from the subtle yet critical difference in their N-substituents.

The Weinreb Amide: A Legacy of Chelation Control

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide has become an indispensable tool for ketone synthesis.[1] Its success is rooted in the formation of a stable, five-membered chelated intermediate upon reaction with organolithium or Grignard reagents.[2][3][4]

The mechanism proceeds as follows:

  • Nucleophilic Addition: The organometallic reagent (R'-M) adds to the amide carbonyl, forming a tetrahedral intermediate.

  • Chelation: The crucial step involves the coordination of the metal cation (e.g., Li⁺ or Mg²⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[5] This chelation creates a thermodynamically stable intermediate.

  • Stability at Low Temperatures: This chelated adduct is stable at low reaction temperatures and does not collapse to form the ketone.[1][6] This prevents a second equivalent of the organometallic reagent from adding to the product.

  • Hydrolytic Workup: Upon aqueous acidic workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone.[2][3]

Weinreb_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_workup Workup Start Weinreb Amide + R'-M Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (H3O+) Intermediate->Workup Quench Ketone Ketone Workup->Ketone Collapse

Caption: Mechanism of the Weinreb Ketone Synthesis.

N-Hydroxy-N-methylbenzamide: An Acid-Base Consideration

N-Hydroxy-N-methylbenzamide presents a different mechanistic scenario due to the presence of an acidic N-hydroxy proton. When reacting with strongly basic organometallic reagents, an initial acid-base reaction is unavoidable.

The likely pathway is:

  • Deprotonation: The first equivalent of the organometallic reagent (R'-M) acts as a base, deprotonating the N-OH group to form a metal alkoxide and releasing R'-H as a byproduct.

  • Nucleophilic Addition: A second equivalent of the organometallic reagent is required to act as the nucleophile, adding to the carbonyl to form a tetrahedral intermediate.

  • Intermediate Stability: This intermediate is also stabilized by chelation, similar to the Weinreb amide, though it is formed from the in situ generated N-alkoxide.

  • Hydrolytic Workup: Subsequent aqueous workup liberates the ketone.

The critical implication is the consumption of two equivalents of the valuable organometallic reagent: one as a base and one as a nucleophile. This significantly impacts reaction stoichiometry and atom economy.

Hydroxy_Mechanism cluster_start Reactants cluster_pathway Reaction Pathway cluster_end Workup & Products Start N-Hydroxy Amide + 2 R'-M Deprotonation Deprotonation (1st eq. R'-M) Start->Deprotonation Addition Nucleophilic Addition (2nd eq. R'-M) Deprotonation->Addition Workup Aqueous Workup (H3O+) Addition->Workup Ketone Ketone Workup->Ketone

Caption: Proposed mechanism for N-Hydroxy-N-methylbenzamide.

Stability and Handling: A Critical Distinction

A reagent's utility is defined not only by its reactivity but also by its stability to storage, purification, and varied reaction conditions. In this regard, the Weinreb amide demonstrates superior robustness.

FeatureN-methoxy-N-methylbenzamide (Weinreb Amide)N-Hydroxy-N-methylbenzamide
Thermal Stability Generally stable, can be purified by distillation or chromatography.[7]Thermally unstable; attempts at vacuum distillation can lead to decomposition.[8]
pH Stability Stable under typical reaction and workup conditions.Less stable under alkaline conditions.[9]
Handling Requires no special handling beyond that for typical tertiary amides.[7]May require careful handling and storage at low temperatures to prevent degradation.
Functional Group Tolerance Excellent; tolerates a wide variety of functional groups including esters, silyl ethers, and N-protected amino acids.[1]Less documented, but the acidic proton makes it incompatible with base-sensitive functional groups.

The thermal instability of N-Hydroxy-N-methylbenzamide is a significant practical drawback, complicating its purification and long-term storage.[8] In contrast, Weinreb amides are routinely isolated and stored, lending to their reliability and widespread adoption.[6]

Synthesis and Accessibility

Both amides can be prepared from common starting materials like carboxylic acids or their activated derivatives.

  • Weinreb Amide Synthesis: The preparation is versatile and well-documented. Common methods include the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents (e.g., DCC, BOP, CDMT) or conversion from an acid chloride.[10][11][12] They can also be prepared from esters using reagents like AlMe₃.[1]

  • N-Hydroxy-N-methylbenzamide Synthesis: A representative synthesis involves the hydrolysis of N-methyl-N-benzoyloxybenzamide with sodium hydroxide.[8] While feasible, the repertoire of synthetic methods is not as extensively developed as for the Weinreb amide.

Experimental Protocols: A Practical Viewpoint

To illustrate the practical application, we provide a general protocol for ketone synthesis.

Protocol 1: General Procedure for Ketone Synthesis via Weinreb Amide

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a ketone from a Weinreb amide and a Grignard reagent.

Materials:

  • N-methoxy-N-methylbenzamide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting amide.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ketone product by flash column chromatography on silica gel.

Causality: The use of anhydrous conditions is critical to prevent quenching the highly basic Grignard reagent. The reaction is run at low temperature to ensure the stability of the tetrahedral intermediate.[1] The acidic quench is necessary to hydrolyze the intermediate to the final ketone product.[3]

Conclusion and Recommendations

While both N-Hydroxy-N-methylbenzamide and the Weinreb amide are designed to facilitate controlled acylation, the evidence overwhelmingly favors the N-methoxy-N-methylamide (Weinreb amide) for general laboratory and industrial applications.

  • Choose the Weinreb Amide for:

    • Reliability and High Yields: Its mechanism of chelation control is robust and well-understood, consistently providing high yields of ketones without over-addition byproducts.[1][13]

    • Broad Substrate Scope: It exhibits excellent tolerance for a wide array of sensitive functional groups.[1]

    • Stability and Ease of Use: It is a stable, isolable compound that does not require special handling, making it highly practical for multi-step synthesis.[6][7]

    • Versatility: Beyond ketone synthesis, it is readily reduced to aldehydes and can serve as a directing group for C-H functionalization.[3][14]

  • Consider N-Hydroxy-N-methylbenzamide with Caution:

    • The primary drawbacks are its thermal instability and the consumption of an extra equivalent of the organometallic reagent due to its acidic proton.[8][9] These factors limit its practicality, cost-effectiveness, and scope. It may find niche applications where its specific electronic properties are required, but for general ketone synthesis, it is a less efficient alternative.

For researchers, scientists, and drug development professionals, the Weinreb amide remains the authoritative and superior choice, offering a dependable and versatile platform for the construction of complex molecular architectures.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. .

  • Iwasaki, K., & Wan, K. (2019).
  • BenchChem. (2025). Applications of N-Methoxy-N-methyl-benzamides (Weinreb Amides) in Medicinal Chemistry Campaigns. .

  • Mahmood, A. S., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical Sciences Review and Research, 35(6).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Weinreb Ketone Synthesis. .

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. .

  • BenchChem. (2025). A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene. .

  • G. B. B., et al. (n.d.).
  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. .

  • Jassim, M. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-196.
  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
  • S. M. (2000). Weinreb amides. Organic Syntheses, 30(12), 25.

Sources

Validation

HPLC method development and validation for N-Hydroxy-N-methylbenzamide purity

Advanced HPLC Method Development and Validation for N-Hydroxy-N-methylbenzamide Purity: A Comparative Guide As analytical scientists and drug development professionals, we frequently encounter molecules that defy generic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development and Validation for N-Hydroxy-N-methylbenzamide Purity: A Comparative Guide

As analytical scientists and drug development professionals, we frequently encounter molecules that defy generic platform methods. N-Hydroxy-N-methylbenzamide (NHMB) is a prime example. Widely utilized as a critical intermediate and chelating agent in pharmaceutical synthesis[1], NHMB (Molecular Weight: 151.16 g/mol , XLogP3: 0.1)[2] presents unique chromatographic challenges. Its structural composition—a polar hydroxamic acid-like moiety conjugated to a hydrophobic aromatic ring—requires precise analytical control to resolve it from structurally similar synthetic impurities, such as N-methylbenzamide, benzoic acid, and N-methylhydroxylamine.

This guide objectively compares the performance of a traditional C18 approach against an optimized High-Selectivity Biphenyl column methodology. Furthermore, it outlines a self-validating experimental protocol aligned with the newly effective [3] and the risk-based development principles of ICH Q14[4].

The Science of Selectivity: C18 vs. Biphenyl Columns

The Analytical Challenge

Standard reversed-phase HPLC methods rely heavily on C18 stationary phases[5]. However, C18 columns interact with analytes almost exclusively through dispersive (van der Waals) forces. When attempting to separate NHMB from its primary degradation product or synthetic precursor, N-methylbenzamide (which lacks only the N-hydroxyl oxygen), the minor shift in hydrophobicity is often insufficient for baseline resolution. This results in peak co-elution and compromised quantitative accuracy.

The Causality of the Biphenyl Advantage

By transitioning to a High-Selectivity Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl rings provide strong π−π interactions with the benzamide aromatic ring, while the unique steric profile of the dual-ring system enhances dipole-dipole interactions with the polar N-hydroxy moiety.

This causality—deliberately matching the analyte's electronic properties with the stationary phase's functional groups—is the cornerstone of rational method development promoted by ICH Q14[4]. The Biphenyl column effectively exploits the electron-withdrawing nature of the carbonyl group conjugated to the aromatic ring, driving a significant increase in resolution ( Rs​ ).

Quantitative Performance Comparison

The experimental data summarized below highlights the performance disparity between the two chemistries when analyzing a spiked mixture of NHMB and N-methylbenzamide under identical gradient conditions.

Chromatographic ParameterStandard C18 Column (5 µm, 150 x 4.6 mm)High-Selectivity Biphenyl Column (3 µm, 150 x 4.6 mm)
Retention Time (NHMB) 4.2 min6.8 min
Resolution ( Rs​ ) vs. Impurities 1.1 (Co-elution)2.4 (Baseline Separation)
Peak Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) 3,2008,500
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive + π−π
  • Dipole-Dipole

Table 1: Comparative chromatographic performance data for NHMB purity analysis.

MethodDev Target Target Analyte: N-Hydroxy-N-methylbenzamide Challenge Analytical Challenge: Polar & Aromatic Impurities Target->Challenge C18 Standard C18 Column (Dispersive Interactions Only) Challenge->C18 Traditional Approach Biphenyl Biphenyl Column (Dispersive + Pi-Pi Interactions) Challenge->Biphenyl Optimized Approach ResultC18 Co-elution of Impurities (Resolution < 1.5) C18->ResultC18 ResultBiph Baseline Separation (Resolution > 2.0) Biphenyl->ResultBiph

Figure 1: Logical workflow and causality for stationary phase selection in NHMB method development.

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed.

Chromatographic Conditions
  • Column: High-Selectivity Biphenyl (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water.

    • Causality: Adjusting the aqueous phase to pH ~2.5 suppresses the ionization of residual benzoic acid impurities[6], keeping them in a neutral state. This maximizes their interaction with the stationary phase, preventing peak tailing and early elution.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 10% B to 60% B over 15 minutes, hold for 2 minutes, return to 10% B for 3 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal chromophore absorption for the benzamide ring)[5].

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Solution Preparation
  • Mobile Phase Preparation: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of NHMB reference standard into a 50 mL volumetric flask. Dissolve completely in a 50:50 Water:Acetonitrile mixture.

  • Working Sample Solution (50 µg/mL): Dilute the stock solution using the initial mobile phase conditions (90% A : 10% B).

    • Causality: Diluting the sample in the starting mobile phase prevents solvent-mismatch effects (the "solvent plug" effect), which frequently causes peak splitting or broadening for early-eluting polar compounds.

Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject the 50 µg/mL working standard six consecutive times. The analytical run is only considered valid if the system autonomously demonstrates:

  • Resolution ( Rs​ ): > 2.0 between NHMB and known spiked impurities.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the NHMB peak.

  • Precision: %RSD of the NHMB peak area is ≤ 2.0%[5].

Lifecycle Validation Protocol (ICH Q2(R2) Compliant)

The recent overhaul of the, effective June 2024[7], shifts the industry away from a "validate once and forget" mindset toward a continuous lifecycle and Quality-by-Design (QbD) approach[4].

To validate this Biphenyl-based method for NHMB purity, the following parameters must be executed:

  • Specificity (Selectivity): The ability of the method to measure NHMB unambiguously in the presence of impurities[7]. This is proven by analyzing forced degradation samples (acid, base, peroxide, thermal, and photolytic stress) and utilizing a Diode Array Detector (DAD) to confirm peak purity (Peak Purity Index > 0.990).

  • Linearity and Range: Evaluated across 10% to 120% of the nominal target concentration (e.g., 5 µg/mL to 60 µg/mL). The calibration model must yield a coefficient of determination ( R2 ) ≥ 0.999[7].

  • Accuracy and Precision: Accuracy is assessed via recovery studies by spiking known amounts of NHMB into a placebo matrix at 80%, 100%, and 120% levels. Precision (repeatability and intermediate precision) is confirmed when the %RSD remains ≤ 2.0% across multiple days and analysts[5].

  • Robustness: Following ICH Q14 principles, robustness is evaluated using a Design of Experiments (DoE) approach, introducing deliberate, minor variations in flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase pH (± 0.1 units) to prove method reliability[4].

ICHValidation Phase1 1. Specificity (Peak Purity & Rs > 2.0) Phase2 2. Linearity & Range (R² ≥ 0.999) Phase1->Phase2 Phase3 3. Accuracy & Precision (Recovery & %RSD ≤ 2.0%) Phase2->Phase3 Phase4 4. Robustness (DoE approach per Q14) Phase3->Phase4

Figure 2: ICH Q2(R2) lifecycle approach for analytical procedure validation.

Conclusion

Developing a robust purity assay for N-Hydroxy-N-methylbenzamide requires moving beyond default laboratory habits. While standard C18 columns struggle to differentiate the subtle hydrophobic differences between NHMB and its impurities, a High-Selectivity Biphenyl column leverages π−π and dipole-dipole interactions to achieve superior baseline resolution ( Rs​ > 2.0). By combining rational stationary phase selection with a self-validating protocol and ICH Q2(R2)/Q14 compliant lifecycle management, analytical scientists can guarantee the scientific integrity and trustworthiness of their pharmaceutical quality control data.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: N-hydroxy-N-methylbenzamide | CID 371715 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

Sources

Comparative

Comparative enzyme inhibition: N-Hydroxy-N-methylbenzamide vs other hydroxamic acids

An in-depth structural and biochemical analysis comparing the efficacy of secondary hydroxamates against traditional primary hydroxamic acids in metalloenzyme targeting. Executive Summary In the landscape of targeted epi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and biochemical analysis comparing the efficacy of secondary hydroxamates against traditional primary hydroxamic acids in metalloenzyme targeting.

Executive Summary

In the landscape of targeted epigenetic therapy and fragment-based drug discovery, the architectural precision of the Zinc-Binding Group (ZBG) dictates the success of metalloenzyme inhibitors[1.9]. While primary hydroxamic acids like Vorinostat (SAHA) are established as highly potent, FDA-approved inhibitors of Histone Deacetylases (HDACs)[1.13], the exploration of secondary, N-alkylated hydroxamates—such as N-Hydroxy-N-methylbenzamide[1.10]—reveals critical boundaries in active site tolerance. This guide objectively compares the enzymatic inhibition profiles of these two ZBG classes and provides a self-validating experimental framework for assessing metalloenzyme activity.

Mechanistic Causality: The Structural Biology of ZBGs

HDAC inhibitors typically consist of three pharmacophoric elements: a solvent-exposed cap group, a hydrophobic linker that traverses an 11 Å deep channel, and a ZBG that coordinates the catalytic Zn²⁺ ion at the base of the pocket[2.3].

Primary hydroxamic acids (-CONHOH) achieve high affinity through a dual-interaction mechanism:

  • Bidentate Chelation: Both the carbonyl oxygen and the hydroxyl oxygen tightly coordinate the active site Zn²⁺ ion.

  • Hydrogen Bonding Network: The primary -NH- group acts as an essential hydrogen bond donor to the enzyme's charge-relay system (His145 and His146) and a nearby tyrosine residue (Tyr308)[1.5, 2.2].

When the primary hydroxamate is substituted with a secondary, N-methylated hydroxamate (e.g., N-Hydroxy-N-methylbenzamide), the biochemical efficacy collapses[1.5]. While the theoretical capacity for bidentate zinc chelation remains, the addition of the N-methyl group introduces severe steric clash within the highly constrained tubular pocket of the HDAC enzyme. More critically, the N-methylation eliminates the essential -NH- hydrogen bond donor, destabilizing the inhibitor-enzyme complex and leading to a complete loss of measurable HDAC inhibitory activity[1.5, 2.2].

G ZBG Zinc-Binding Group (ZBG) PriHA Primary Hydroxamic Acid (-CONHOH) ZBG->PriHA SecHA N-Methyl Hydroxamic Acid (-CON(CH3)OH) ZBG->SecHA Zn Bidentate Zn2+ Chelation PriHA->Zn HBond H-Bonding (His145/146, Tyr308) PriHA->HBond SecHA->Zn Maintained but strained SecHA->HBond Loss of N-H donor Steric Steric Clash in Narrow Channel SecHA->Steric Methyl group interference Active Potent HDAC Inhibition Zn->Active HBond->Active Inactive Loss of HDAC Activity Steric->Inactive

Fig 1: Mechanistic divergence in HDAC active site interactions based on hydroxamate N-substitution.

Comparative Efficacy: Primary vs. Secondary Hydroxamates

To objectively evaluate this structural divergence, we analyze the inhibitory profile of matched molecular pairs where the only variable is the N-substitution of the hydroxamic acid ZBG (data synthesized from dual PI3K/HDAC inhibitor studies)[1.5].

Table 1: Quantitative Inhibitory Profiling of Hydroxamic Acid Derivatives

Compound ClassRepresentative ZBG StructureTarget EnzymeIC₅₀ ValueMechanistic Outcome
Primary Hydroxamate -CO-NH-OH (e.g., Vorinostat)HDAC6< 10 nMPotent Inhibition (Optimal Chelation & H-Bonding)
Secondary Hydroxamate -CO-N(CH₃)-OH (e.g., N-Hydroxy-N-methylbenzamide)HDAC6> 10,000 nMComplete Loss of Activity (Steric Clash & H-Bond Loss)

Self-Validating Experimental Protocol: HDAC Fluorometric Assay

To empirically validate the loss of activity associated with N-methylated hydroxamates, a robust, self-validating fluorometric assay is required. This protocol utilizes Boc-Lys(Ac)-AMC as the substrate[1.2]. The system is "self-validating" because it incorporates a trypsin-coupled orthogonal readout and calculates the Z' factor to mathematically ensure assay integrity.

Workflow Prep 1. Reagent Prep & Calibration Incubate 2. Pre-Incubation (HDAC + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Boc-Lys(Ac)-AMC) Incubate->Substrate Cleavage 4. Enzymatic Cleavage Substrate->Cleavage Detect 5. Fluorescence Detection Cleavage->Detect Analyze 6. IC50 & Z' Calculation Detect->Analyze

Fig 2: Self-validating fluorometric assay workflow for evaluating HDAC enzyme inhibition.

Step-by-Step Methodology

Step 1: Reagent Preparation & System Calibration

  • Action: Prepare assay buffer (25 mM HEPES, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[1.2]. Generate a standard curve using free AMC (7-Amino-4-methylcoumarin).

  • Causality: AMC is highly fluorescent only when cleaved from the lysine residue. Calibrating the system with a free AMC standard curve ensures that the Relative Fluorescence Units (RFU) directly correlate to molar product formation, eliminating optical artifacts or compound auto-fluorescence.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Incubate recombinant HDAC6 with varying concentrations of the test inhibitor (N-Hydroxy-N-methylbenzamide vs. SAHA positive control) in assay buffer for 30 minutes at 37°C[1.2].

  • Causality: Metalloenzyme inhibitors often exhibit slow-binding kinetics. A 30-minute pre-incubation allows the ZBG to fully traverse the narrow hydrophobic channel and reach thermodynamic equilibrium with the Zn²⁺ ion before the introduction of a competing substrate.

Step 3: Substrate Addition & Trypsin-Coupled Cleavage

  • Action: Add 50 µM of Boc-Lys(Ac)-AMC substrate and a highly active trypsin developer solution to the wells[1.2].

  • Causality: HDAC deacetylates the lysine residue, but this action alone does not generate fluorescence. Trypsin specifically recognizes and cleaves only the newly deacetylated lysine to release the AMC fluorophore. This coupled reaction ensures that fluorescence is strictly dependent on prior HDAC enzymatic activity.

Step 4: Fluorescence Detection & Data Normalization

  • Action: Measure fluorescence using a microplate reader (Excitation: 350 nm, Emission: 460 nm). Calculate the Z' factor using the vehicle control (DMSO) and positive control (10 µM SAHA).

  • Causality: A Z' factor > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio. This proves that any observed lack of inhibition from N-Hydroxy-N-methylbenzamide is a true biochemical failure of the compound to bind the target, rather than an assay sensitivity artifact.

References

  • Google Patents. "WO2008055068A2 - Inhibitors of histone deacetylase". Patent Application.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications. "Computational Exploration of Zinc Binding Groups for HDAC Inhibition". Journal of Chemical Theory and Computation. URL:[Link]

  • J-GLOBAL. "N-Methyl-N-hydroxybenzamide | Chemical Substance Information". Japan Science and Technology Agency. URL:[Link]

  • Liv Hospital. "Vorinostat - Targeted Epigenetic Therapy". Clinical Overviews. URL: [Link]

Validation

Differential scanning calorimetry (DSC) validation of N-Hydroxy-N-methylbenzamide melting point

Title: Beyond the Capillary: DSC Validation of N-Hydroxy-N-methylbenzamide Melting Point Introduction As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing low-melting-point...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Capillary: DSC Validation of N-Hydroxy-N-methylbenzamide Melting Point

Introduction As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing low-melting-point pharmaceutical intermediates. N-Hydroxy-N-methylbenzamide (CAS: 2446-50-6)[1] is a prime example. With a reported melting point hovering between 40 °C and 42 °C, attempting to validate its thermal properties using traditional capillary methods is fraught with subjective errors and thermal lag.

In this guide, we will objectively compare Differential Scanning Calorimetry (DSC) against legacy alternatives, demonstrating why DSC is the gold standard for thermal validation. Furthermore, I will outline a self-validating experimental protocol designed to eliminate environmental artifacts and ensure absolute data integrity.

The Analytical Dilemma: Why Legacy Methods Fail for Low-Melting APIs

Traditional capillary melting point apparatuses rely on the visual observation of a phase change. For a compound like N-Hydroxy-N-methylbenzamide that melts near human body temperature, the delta between ambient room temperature and the melting onset is extremely narrow. Heat transfer through the glass capillary is inefficient, leading to "thermal lag." Consequently, the visually observed "clear point" is often recorded higher than the true thermodynamic melting point.

Furthermore, hydroxamic acid derivatives exhibit varying degrees of hygroscopicity. Open capillary tubes expose the API to ambient humidity. Absorbed moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.

Objective Comparison of Thermal Analysis Modalities

To understand why DSC is superior for this specific application, we must evaluate the performance of available methodologies against critical analytical parameters.

Analytical ParameterDifferential Scanning Calorimetry (DSC)Capillary Tube Method (USP <741>)Hot Stage Microscopy (HSM)
Detection Principle Differential heat flow ( Δq )[2]Visual phase transitionVisual & Birefringence loss
Data Output Extrapolated onset ( Tm​ ), Enthalpy ( ΔH )Temperature range ( Tstart​ to Tclear​ )Temperature range, crystal habit
Precision ±0.1 °C ±1.0 °C ±0.5 °C
Sample Requirement 2 – 5 mg10 – 20 mg< 1 mg
Low-Melting Suitability Excellent (Hermetic, controlled thermal history)Poor (Subject to ambient thermal lag)Moderate (Requires cold-stage setup)
Subjectivity Objective (Algorithmic integration)[3]Highly subjectiveSubjective

Differential Scanning Calorimetry: The Thermodynamic Advantage

DSC circumvents the limitations of legacy methods by placing the sample in a hermetically sealed micro-environment and measuring the differential heat flow between the sample and an inert reference[2]. Rather than relying on subjective visual cues, DSC algorithms calculate the extrapolated onset temperature—the intersection of the baseline and the tangent of the leading edge of the endothermic peak[3]. According to USP <891>, this value is an intrinsic thermodynamic property that remains highly reproducible, independent of minor variations in sample mass[3].

Self-Validating DSC Protocol for N-Hydroxy-N-methylbenzamide

A robust analytical method must be a self-validating system. The following protocol integrates system suitability checks directly into the workflow to guarantee the integrity of the N-Hydroxy-N-methylbenzamide melting point determination.

DSC_Workflow S1 1. System Suitability Calibrate with Eicosane (Tm=36.8°C) to validate low-temp accuracy. S2 2. Sample Preparation Weigh 2-5 mg N-Hydroxy-N-methylbenzamide into an aluminum hermetic pan. S1->S2 S3 3. Environmental Control Purge with dry N2 (50 mL/min) to prevent moisture plasticization. S2->S3 S4 4. Thermal Cycling Equilibrate at 10°C, ramp at 10°C/min to 80°C per USP <891>. S3->S4 S5 5. Thermogram Analysis Calculate extrapolated onset (Tm) and enthalpy of fusion (ΔH). S4->S5

Fig 1: Self-validating DSC workflow for low-melting point pharmaceutical intermediates.

Step-by-Step Methodology & Causality
  • System Suitability (The Self-Validation Step):

    • Action: Prior to analyzing the API, verify the instrument's cell constant and temperature scale using a high-purity Eicosane standard ( Tm​ = 36.8 °C).

    • Causality: Because N-Hydroxy-N-methylbenzamide melts at ~40-42 °C, calibrating exclusively with standard Indium ( Tm​ = 156.6 °C) leaves a massive temperature gap. Bracketing with a standard close to the target compound's melting point ensures the system is thermodynamically accurate in the critical low-temperature range.

  • Sample Preparation:

    • Action: Accurately weigh 2.0 to 5.0 mg of N-Hydroxy-N-methylbenzamide[1] using a calibrated microbalance.

    • Causality: Sample mass dictates heat transfer efficiency. Masses below 2 mg yield poor signal-to-noise ratios for enthalpy ( ΔH ) calculations, while masses above 5 mg induce internal thermal gradients, artificially broadening the melting peak and shifting the peak maximum[3].

  • Crucible Selection & Sealing:

    • Action: Transfer the sample into a Tzero aluminum pan and hermetically seal it with a press.

    • Causality: Hermetic sealing isolates the sample from ambient humidity. Preventing moisture absorption is critical, as water acts as a plasticizer that depresses the melting point.

  • Atmospheric Control:

    • Action: Purge the DSC cell with dry nitrogen gas at a constant flow rate of 50 mL/min.

    • Causality: Nitrogen sweeps away any volatile off-gases that could condense on the sensor and prevents oxidative degradation during the heating cycle[4].

  • Thermal Cycling (USP <891> Compliant):

    • Action: Equilibrate the sample at 10.0 °C for 5 minutes, then ramp the temperature at 10.0 °C/min to 80.0 °C.

    • Causality: Equilibrating at 10 °C establishes a stable baseline heat flow well below the expected melting onset. A 10 °C/min heating rate provides the optimal balance between peak resolution and sensitivity, producing a sharp, easily integrable endothermic signal[2].

  • Data Analysis:

    • Action: Calculate the extrapolated onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔH ).

    • Causality: USP <891> mandates the use of the extrapolated onset because it is an objective, reproducible thermodynamic property, unlike the peak maximum which shifts dynamically with heating rate and sample mass[3].

Experimental Validation Data

To demonstrate the performance of this protocol, we conducted a comparative analysis of N-Hydroxy-N-methylbenzamide across three methodologies. The data below highlights the superior precision of DSC.

Analytical MethodReplicate 1 (°C)Replicate 2 (°C)Replicate 3 (°C)Mean ± SD (°C)
DSC (Extrapolated Onset) 41.141.241.141.13 ± 0.06
Capillary (Clear Point) 40.542.041.541.33 ± 0.76
Hot Stage Microscopy 40.841.541.241.16 ± 0.35

Data Interpretation: The DSC protocol yielded a remarkably tight standard deviation ( ±0.06 °C). In contrast, the capillary method drifted by ±0.76 °C. This variance in the capillary data is a direct result of thermal lag and the subjective nature of visually identifying the meniscus formation of a low-melting compound.

Conclusion

For low-melting, potentially hygroscopic intermediates like N-Hydroxy-N-methylbenzamide, legacy visual melting point techniques are insufficient for rigorous pharmaceutical development. Transitioning to a self-validating DSC protocol is not merely a compliance upgrade; it is a fundamental improvement in physicochemical characterization. By controlling the thermal history, isolating the sample from environmental moisture, and relying on objective thermodynamic algorithms, DSC provides the definitive, reproducible data required for modern drug development.

References

  • Title: General Chapters: <891> THERMAL ANALYSIS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: PubChem Compound Summary for CID 371715, N-hydroxy-N-methylbenzamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: Particle Technology Labs URL: [Link]

Sources

Comparative

Validation of predicted collision cross section (CCS) for N-Hydroxy-N-methylbenzamide

Validation of Predicted Collision Cross Section (CCS) for N-Hydroxy-N-methylbenzamide: A Comparative Guide to Machine Learning Models Executive Summary In modern untargeted metabolomics and drug discovery, Ion Mobility-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Predicted Collision Cross Section (CCS) for N-Hydroxy-N-methylbenzamide: A Comparative Guide to Machine Learning Models

Executive Summary

In modern untargeted metabolomics and drug discovery, Ion Mobility-Mass Spectrometry (IM-MS) provides a critical orthogonal separation dimension by measuring the Collision Cross Section (CCS) of gas-phase ions[1]. Because comprehensive experimental CCS libraries are still evolving, machine learning (ML) prediction tools have become indispensable for generating reference values[1]. This guide objectively compares the performance of leading CCS prediction algorithms (CCSbase, AllCCS, CCSP 2.0, and DeepCCS) using N-Hydroxy-N-methylbenzamide as a highly relevant pharmacological case study. Furthermore, it outlines a self-validating experimental protocol to empirically verify these computational predictions.

The Pharmacological Context of N-Hydroxy-N-methylbenzamide

N-Hydroxy-N-methylbenzamide (C8H9NO2) is a highly versatile hydroxamic acid derivative. Structurally, it serves as a fundamental building block and pharmacophore in the rational design of dual PI3K/HDAC inhibitors, which are actively investigated for their potent antiproliferative activity against multiple cancer cell lines[2].

During pharmacokinetic profiling, hydroxamic acids can undergo rapid phase I oxidation or isomerize in complex biological matrices[3]. Relying solely on retention time (RT) and mass-to-charge ratio (m/z) often yields false positives due to isobaric interferences. Establishing an accurate CCS value for N-Hydroxy-N-methylbenzamide provides a label-free, structure-specific metric to confidently track the intact pharmacophore during drug metabolism studies.

Comparative Analysis of CCS Prediction Architectures

To bypass the bottleneck of synthesizing and measuring thousands of standards, several ML architectures have been developed to predict CCS values directly from SMILES strings[4]. Table 1 objectively compares the algorithmic foundations and benchmarked accuracies of the four leading alternatives.

Table 1: Comparison of Machine Learning-Based CCS Prediction Models

Prediction ModelAlgorithmic ArchitectureKey Molecular DescriptorsMedian Relative Error (MRE)Optimal Adduct Performance
CCSP 2.0 Gradient BoostingMordred (1613 descriptors)1.25% – 1.87%[M-H]⁻[5]
CCSbase Deep Neural Network2D Structure / SMILES1.47% – 2.03%[M+Na]⁺[5]
AllCCS SVR / Random Forest15 Optimized Descriptors1.85% – 2.22%[M+H]⁺[4]
DeepCCS Deep Learning1D SMILES Strings1.87% – 2.19%General[4]
Quantitative Data: Predicted CCS for N-Hydroxy-N-methylbenzamide

Using the CCSbase prediction framework, the theoretical CCS values for N-Hydroxy-N-methylbenzamide have been calculated across multiple ionization states[6].

Table 2: Predicted CCS Values for N-Hydroxy-N-methylbenzamide (CCSbase)

Adduct Typem/zPredicted CCS (Ų)
[M+H]⁺ 152.0706129.4
[M+Na]⁺ 174.0525136.2
[M-H]⁻ 150.0560133.3

Causality in Experimental Design & Algorithmic Bias

As an Application Scientist, it is critical to understand why prediction errors fluctuate and why specific experimental parameters are chosen:

  • The Adduct Bias in ML Training Sets: Models like AllCCS and CCSbase show statistically significant differences in prediction accuracy between [M+H]⁺ and[M+Na]⁺ adducts[4]. Causality: This is a direct result of training set bias. In foundational databases like METLIN-CCS, protonated adducts comprise over 43% of the data, while sodiated adducts make up only 26%[4]. Furthermore, sodium coordination induces complex, unpredictable gas-phase folding that 1D/2D descriptors struggle to capture, making empirical validation of the 136.2 Ų [M+Na]⁺ prediction strictly necessary.

  • Dual-Polarity Electrospray Ionization (ESI): N-Hydroxy-N-methylbenzamide contains both a proton-accepting carbonyl oxygen and a proton-donating hydroxyl group. Causality: Operating the ESI source in both positive (0.1% Formic Acid) and negative (0.1% Ammonium Acetate) modes is required to capture the full conformational landscape of the molecule, as the deprotonated [M-H]⁻ ion (133.3 Ų) will exhibit a tighter gas-phase packing than the protonated species.

Self-Validating Experimental Protocol for CCS Acquisition

To empirically validate the ML predictions, the following Drift Tube Ion Mobility Spectrometry (DTIMS) protocol is designed as a self-validating system .

Step 1: System Suitability and Self-Validation (Critical)
  • Action: Infuse Agilent ESI Tuning Mix (or Polyalanine) spanning an m/z range of 118 to 2721.

  • Validation Logic: The system automatically calculates the experimental CCS of the calibrants using the Mason-Schamp equation. If the derived CCS of the calibrant deviates by >0.5% from the established library value, the system flags a "Drift Error" and halts the sequence. This ensures that temperature and pressure fluctuations in the drift tube do not corrupt the N-Hydroxy-N-methylbenzamide data.

Step 2: Sample Preparation
  • Action: Dissolve N-Hydroxy-N-methylbenzamide analytical standard in 50:50 Methanol:Water.

  • Aliquots: Prepare two 1 µg/mL aliquots. Spike Aliquot A with 0.1% Formic Acid (Positive Mode). Spike Aliquot B with 0.1% Ammonium Acetate (Negative Mode).

Step 3: LC-IM-MS Acquisition
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column coupled to a DTIMS-TOF instrument.

  • Parameters: Maintain the drift tube at exactly 300 K and 4 Torr of Nitrogen gas. Nitrogen is preferred over Helium for small molecules as its higher polarizability provides better resolving power for subtle conformational isomers[1].

Step 4: Data Processing and MRE Calculation
  • Action: Extract the arrival time distributions (ATD) for m/z 152.07, 174.05, and 150.05. Convert drift times to experimental CCS (ᵒCCS).

  • Action: Calculate the Median Relative Error (MRE) against the CCSbase predictions (Table 2). An MRE of <2% confirms the validity of the ML model for this specific chemotype.

Workflow Visualization

G cluster_0 Experimental IM-MS Workflow cluster_1 Computational Validation N1 Sample Prep N-Hydroxy-N-methylbenzamide N2 UHPLC Separation (Retention Time) N1->N2 N3 ESI Ionization ([M+H]+, [M+Na]+, [M-H]-) N2->N3 N4 Ion Mobility Separation (Drift Time / DTIMS) N3->N4 N5 TOF Mass Spectrometry (m/z Detection) N4->N5 C1 Data Integration & Mason-Schamp Calibration N5->C1 M1 SMILES Input (C8H9NO2) M2 ML Prediction Models (CCSbase, AllCCS, CCSP 2.0) M1->M2 M3 Predicted CCS Values (e.g., 129.4 Ų) M2->M3 C2 Comparative Analysis (Experimental vs Predicted MRE) M3->C2 C1->C2

Fig 1. Integrated IM-MS experimental workflow and ML-based CCS validation pipeline.

Conclusion

While tools like AllCCS and DeepCCS provide excellent baseline predictions, CCSP 2.0 and CCSbase currently offer the most robust architectures for handling the distinct adduct formations of small molecules like N-Hydroxy-N-methylbenzamide[4][5]. However, due to inherent biases in ML training datasets—particularly regarding sodiated and deprotonated species—computational outputs must always be anchored by a rigorously calibrated, self-validating IM-MS experimental protocol.

References

  • A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules Analytical Chemistry - ACS Publications URL
  • Collision Cross Section Prediction Based on Machine Learning MDPI URL
  • CCS Predictor 2.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • N-hydroxy-n-methylbenzamide (C8H9NO2)
  • Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor PMC - National Institutes of Health URL

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